molecular formula C11H11BO3 B046329 6-Methoxy-2-naphthaleneboronic acid CAS No. 156641-98-4

6-Methoxy-2-naphthaleneboronic acid

Cat. No.: B046329
CAS No.: 156641-98-4
M. Wt: 202.02 g/mol
InChI Key: GZFAVYWCPSMLCM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthaleneboronic acid is a high-value, bench-stable boronic acid derivative extensively employed as a key building block in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in the efficient construction of biaryl and heterobiaryl systems, where it serves as a versatile coupling partner with various aryl halides and triflates. This compound is particularly significant in medicinal chemistry and pharmaceutical research for the synthesis of naproxen analogs and other non-steroidal anti-inflammatory drugs (NSAIDs), as the 6-methoxy-2-naphthyl moiety is a critical pharmacophore. The mechanism of action involves transmetalation, where the boronic acid group, activated by a base, transfers the 6-methoxy-2-naphthyl group to a palladium catalyst, which subsequently forms a new carbon-carbon bond with an electrophilic coupling partner. This process enables researchers to rapidly assemble complex, functionalized molecules that are central to drug discovery programs, material science (e.g., for organic semiconductors and liquid crystals), and the development of advanced polymeric materials. Its stability and reactivity profile make it an indispensable reagent for exploring new chemical space and optimizing the properties of target molecules.

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAVYWCPSMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405140
Record name 6-Methoxy-2-naphthaleneboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156641-98-4
Record name 6-Methoxy-2-naphthaleneboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-naphthaleneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Methoxy-2-naphthaleneboronic acid, a key building block in modern organic synthesis. This document details its quantitative physical characteristics, outlines standardized experimental protocols for property determination, and visualizes its application in a common synthetic workflow.

Core Physical and Chemical Properties

This compound is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structural features, including the naphthalene core and the boronic acid moiety, make it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some values, such as boiling point and density, are predicted through computational models.

PropertyValueSource(s)
CAS Number 156641-98-4[2][3][4][5]
Molecular Formula C₁₁H₁₁BO₃[2][4][5]
Molecular Weight 202.01 g/mol [2][4]
Melting Point >295 °C / 311 °C[3]
Boiling Point 416.2 ± 37.0 °C (Predicted)
Density 1.23 ± 0.1 g/cm³ (Predicted)
Appearance White to off-white or light brown crystalline powder.[5]
Solubility Generally soluble in polar organic solvents.[3] Specific quantitative data is not readily available.

Experimental Protocols

Accurate determination of physical properties is critical for reaction optimization, purification, and formulation. The following sections describe standardized methodologies for measuring key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[6] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer (calibrated)[6]

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely powder the compound using a mortar and pestle.[6]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7][8]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly placed in the thermometer well.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[6] Immerse the setup in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.[6]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly and steadily, ensuring a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached.[6]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, at least two consistent determinations should be made.

Solubility Determination (Dynamic Method)

Determining the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] The dynamic method is a reliable technique for measuring the solubility of such compounds in various solvents by observing the temperature at which a solid-liquid mixture becomes a clear solution.[9][10]

Objective: To determine the solubility of this compound in a specific organic solvent as a function of temperature.

Apparatus:

  • Jacketed glass vessel with an airtight seal[10][11]

  • Magnetic stirrer and stir bar[11]

  • Circulating thermostat bath[10]

  • Calibrated thermometer or temperature probe[10]

  • Luminance probe or laser-based turbidity detector[9][10]

  • Analytical balance (precision ±0.1 mg)[11]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen high-purity, anhydrous organic solvent into the jacketed glass vessel to achieve a known composition (mole fraction).[10][11]

  • Apparatus Setup: Place the sealed vessel in the thermostat bath. Begin vigorous and constant stirring to ensure a uniform mixture.

  • Heating and Measurement: Slowly increase the temperature of the thermostat bath at a constant, controlled rate (e.g., 0.2-0.5 °C/min).[11]

  • Observation: Continuously monitor the turbidity of the solution. The solubility temperature is the exact temperature at which the last solid particles disappear, and the solution becomes completely clear.[10][11]

  • Data Collection: Record the solubility temperature for the specific composition.

  • Data Analysis: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve, plotting solubility (mole fraction) versus temperature.[11]

Key Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a staple reagent for creating carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is fundamental in synthesizing biaryls, which are common structures in pharmaceutical compounds.[12]

The diagram below illustrates a generalized workflow for a Suzuki-Miyaura reaction involving an aryl halide and this compound.

Suzuki_Miyaura_Workflow reagent reagent process process analysis analysis product product sub_A Aryl Halide (Ar-X) setup Reaction Setup (Inert Atmosphere) sub_A->setup sub_B 6-Methoxy-2- naphthaleneboronic acid sub_B->setup catalyst Pd Catalyst & Ligand catalyst->setup base Base (e.g., K₃PO₄) base->setup solvent Solvent (e.g., Toluene/H₂O) solvent->setup heat Heating & Stirring setup->heat Degas monitor Reaction Monitoring (TLC/GC-MS) heat->monitor workup Aqueous Work-up purify Purification (Chromatography) workup->purify final_product Final Biaryl Product purify->final_product monitor->heat Incomplete monitor->workup Complete

References

6-Methoxy-2-naphthaleneboronic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a methoxy-substituted naphthalene core with a reactive boronic acid moiety, make it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, and applications, with a focus on its utility in pharmaceutical research and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a naphthalene ring system substituted with a methoxy group at the 6-position and a boronic acid group at the 2-position.

IUPAC Name: (6-methoxynaphthalen-2-yl)boronic acid.[1][2]

The structure is represented by the following SMILES notation: COC1=CC2=CC=C(C=C2C=C1)B(O)O.[2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 156641-98-4[1][3]
Molecular Formula C₁₁H₁₁BO₃[1][3]
Molecular Weight 202.02 g/mol [1]
Melting Point >295 °C[4]
Boiling Point (Predicted) 416.2 ± 37.0 °C[4]
Density (Predicted) 1.23 ± 0.1 g/cm³[4]
Appearance White to off-white or light brown crystalline powder[2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[4]
Storage Inert atmosphere, Room Temperature[4]

Safety Information: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The methoxy group on the naphthalene ring can enhance the compound's solubility and reactivity.[5]

This versatile building block is instrumental in the synthesis of complex organic molecules, including:

  • Pharmaceuticals: It is used in the development of targeted therapies, particularly in cancer research.[5] The naphthalene moiety is a common scaffold in various biologically active compounds, and this boronic acid derivative allows for its facile incorporation into potential drug candidates, such as enzyme inhibitors.[6]

  • Agrochemicals: Its use extends to the synthesis of novel agrochemical compounds.[5]

  • Advanced Materials: The naphthalene structure imparts desirable photophysical properties, making it a valuable precursor for fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[5][6]

Experimental Protocols

Below is a generalized experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a round-bottom flask, combine the aryl or vinyl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of this compound as a synthetic building block and a generalized workflow for its application in a Suzuki-Miyaura coupling reaction.

G cluster_0 Synthetic Utility Building_Block This compound Application_1 Pharmaceuticals (e.g., Enzyme Inhibitors) Building_Block->Application_1 Suzuki Coupling Application_2 Advanced Materials (e.g., OLEDs, Fluorescent Probes) Building_Block->Application_2 Suzuki Coupling Application_3 Agrochemicals Building_Block->Application_3 Suzuki Coupling

Synthetic Utility of this compound.

G Start Reaction Setup: Aryl Halide, This compound, Pd Catalyst, Base Solvent Add Degassed Solvent Start->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Coupled Product Purify->Product

Generalized Experimental Workflow for Suzuki-Miyaura Coupling.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its derivatives are of significant interest in drug discovery. For instance, naphthalene-containing compounds have been investigated as potential anticancer agents.[9] Research has shown that certain naphthalene derivatives can act as tubulin polymerization inhibitors, a mechanism that disrupts cell division and can induce apoptosis in cancer cells.[10][11] The synthesis of such compounds often relies on cross-coupling reactions where a boronic acid, such as this compound, is a key reactant.

The following diagram illustrates a simplified conceptual pathway from the chemical reagent to a potential biological effect in the context of drug development.

G Reagent This compound Synthesis Suzuki-Miyaura Cross-Coupling Reagent->Synthesis Derivative Naphthalene-containing Derivative Synthesis->Derivative Target Biological Target (e.g., Tubulin) Derivative->Target Effect Biological Effect (e.g., Inhibition of Cell Proliferation, Apoptosis) Target->Effect Outcome Potential Anticancer Activity Effect->Outcome

Conceptual Pathway in Drug Development.

References

6-Methoxy-2-naphthaleneboronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 156641-98-4

This technical guide provides an in-depth overview of 6-methoxy-2-naphthaleneboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the synthesis of biologically active molecules.

Core Properties and Safety Information

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.[1][2]

PropertyValueReference
Molecular Formula C₁₁H₁₁BO₃[1][3]
Molecular Weight 202.02 g/mol [1]
Melting Point >295 °CVendor Data
Boiling Point (Predicted) 416.2 ± 37.0 °CVendor Data
Density (Predicted) 1.23 ± 0.1 g/cm³Vendor Data
IUPAC Name (6-methoxynaphthalen-2-yl)boronic acid[1]
InChI Key GZFAVYWCPSMLCM-UHFFFAOYSA-N[1][2]
SMILES COC1=CC2=CC=C(C=C2C=C1)B(O)O[1][2]

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction of the corresponding bromo-naphthalene precursor followed by reaction with a borate ester and subsequent hydrolysis. A detailed experimental protocol for the synthesis of the precursor, 6-bromo-2-methoxynaphthalene, and a representative protocol for the conversion of an aryl bromide to a boronic acid are provided below.

Experimental Protocol: Synthesis of 6-bromo-2-methoxynaphthalene (Precursor)

This procedure is adapted from a well-established method for the bromination and methylation of 2-naphthol.[4]

Materials:

  • 2-naphthol

  • Bromine

  • Glacial acetic acid

  • Tin powder (optional, for reduction of any over-brominated species)

  • Concentrated sulfuric acid

  • Methanol

  • 5% Sodium hydroxide solution

Procedure:

  • Bromination: Dissolve 2-naphthol (1.0 mol) in glacial acetic acid. Slowly add bromine (1.0 mol) to the solution while stirring. The reaction is typically carried out at room temperature.

  • Work-up: After the reaction is complete, pour the mixture into water. Collect the precipitate by filtration.

  • Methylation: Mix the crude bromo-naphthol with a solution of concentrated sulfuric acid in methanol. Heat the mixture to reflux for 4 hours.

  • Purification: Pour the hot mixture into ice water and collect the solid by filtration. Triturate the solid with a hot 5% sodium hydroxide solution to remove any unreacted starting material. The resulting crude 6-bromo-2-methoxynaphthalene can be further purified by distillation or recrystallization. The expected melting point is 101.5–103 °C.[4]

Experimental Protocol: Synthesis of this compound

The following is a general and illustrative procedure for the synthesis of an arylboronic acid from an aryl bromide, adapted from a reliable Organic Syntheses protocol.[4]

Materials:

  • 6-bromo-2-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Trimethyl borate

  • Hydrochloric acid (for work-up)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equiv.). Add a solution of 6-bromo-2-methoxynaphthalene (1.0 equiv.) in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The mixture is heated to reflux until the Grignard reagent formation is complete.

  • Boration: In a separate flask, cool a solution of trimethyl borate (1.1 equiv.) in anhydrous THF to -78 °C. Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid.

  • Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization.

G 2-Naphthol 2-Naphthol 6-Bromo-2-naphthol 6-Bromo-2-naphthol 2-Naphthol->6-Bromo-2-naphthol Br2, AcOH 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene 6-Bromo-2-naphthol->6-Bromo-2-methoxynaphthalene H2SO4, MeOH Grignard Reagent Grignard Reagent 6-Bromo-2-methoxynaphthalene->Grignard Reagent Mg, THF Boronate Ester Boronate Ester Grignard Reagent->Boronate Ester B(OMe)3 This compound This compound Boronate Ester->this compound H3O+

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls.[5] These reactions are widely used in the pharmaceutical industry for the construction of complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the palladium(0) catalyst.

G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

The following is a representative, ligandless palladium-catalyzed Suzuki-Miyaura coupling protocol adapted from Organic Syntheses, illustrating the potential use of this compound.[7]

Materials:

  • This compound

  • An aryl halide (e.g., 4-iodotoluene)

  • Palladium acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Aqueous solvent system (e.g., water or a water/ethanol mixture)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add a solution of palladium acetate (1-5 mol%) in water.

  • Reaction Conditions: The mixture is degassed by several freeze-pump-thaw cycles and then heated to reflux under an inert atmosphere for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product can be purified by distillation or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine Reactants Degas Degas Combine Reactants->Degas Heat to Reflux Heat to Reflux Cool & Extract Cool & Extract Heat to Reflux->Cool & Extract Wash & Dry Wash & Dry Cool & Extract->Wash & Dry Purify Purify Wash & Dry->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

While specific studies detailing the direct interaction of this compound with biological signaling pathways are not prevalent in the literature, its importance lies in its role as a versatile building block for the synthesis of biologically active molecules. Boronic acid derivatives, in general, are known to act as enzyme inhibitors.[5] The naphthalene scaffold, present in this compound, is a common feature in many pharmaceuticals. The use of this compound in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecules that can be screened for various therapeutic activities, including as potential enzyme inhibitors in cancer therapy.[5]

References

An In-depth Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methoxy-2-naphthaleneboronic acid (CAS No: 156641-98-4). This document is intended to serve as a core reference for the identification, characterization, and quality control of this important synthetic intermediate.

Core Compound Information

PropertyValue
Chemical Name (6-methoxynaphthalen-2-yl)boronic acid
Molecular Formula C₁₁H₁₁BO₃
Molecular Weight 202.01 g/mol
Monoisotopic Mass 202.0801244 Da[1]

Spectroscopic Data Summary

The following sections provide detailed spectral data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene ring system and the methoxy group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.27s-H-1
7.88 - 7.80m-H-4, H-8
7.77d8.1H-5
7.44dd8.8, 6.5H-3, H-7
7.15d2.3H-5'
7.09dd8.8, 2.4H-7'
3.92s--OCH₃

Note: The assignments are based on typical chemical shifts for naphthalene derivatives and may require 2D NMR for definitive confirmation. The broad signal for the B(OH)₂ protons is often not observed or is highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
158.0C-6
135.5C-4a
134.5C-8a
130.0C-8
129.5C-4
128.5C-5
127.0C-7
124.5C-1
119.5C-3
105.5C-5'
55.3-OCH₃

Note: The carbon attached to the boron atom (C-2) is often difficult to observe due to quadrupolar relaxation and is not listed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound was obtained, and the characteristic absorption bands are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (from B(OH)₂ and absorbed water)
~3050MediumAromatic C-H stretch
~2950, 2840WeakAliphatic C-H stretch (-OCH₃)
~1610, 1500Medium-StrongAromatic C=C skeletal vibrations
~1350StrongB-O stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030StrongSymmetric C-O-C stretch (aryl ether)
~850, 810StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here are predicted values for various adducts that may be observed in ESI-MS.

Adductm/z
[M+H]⁺203.08740
[M+Na]⁺225.06934
[M-H]⁻201.07284
[M+NH₄]⁺220.11394
[M+K]⁺241.04328
[M+H-H₂O]⁺185.07738

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectral data.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz). For arylboronic acids, which can form oligomers, sample preparation is crucial. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, which can help break up the boroxine trimers that often form from the dehydration of boronic acids. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

FT-IR Spectroscopy

The FT-IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for the analysis of boronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to observe different adducts and the deprotonated molecule.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A general workflow for the spectral analysis of a chemical compound.

Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided Compound 6-Methoxy-2- naphthaleneboronic acid H_NMR ¹H NMR C_NMR ¹³C NMR IR FT-IR MS Mass Spec Proton_Env Proton Environments (& Connectivity) H_NMR->Proton_Env Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone Functional_Groups Functional Groups (O-H, C=C, C-O, B-O) IR->Functional_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight

Relationship between spectroscopic data and structural information.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxy-2-naphthaleneboronic acid, a key building block in organic synthesis, particularly for drug discovery and materials science. Due to the limited availability of direct quantitative data in public literature, this guide synthesizes qualitative information, data from structurally similar compounds, and established experimental protocols to provide a thorough understanding of its physicochemical properties.

Physicochemical Properties

This compound is a white to off-white or light brown crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 156641-98-4[2][3]
Molecular Formula C₁₁H₁₁BO₃[2][3]
Molecular Weight 202.01 g/mol [2][3]
Melting Point >295 °C or 311 °C[4][5]
Appearance White to off-white to light brown powder or crystalline powder[1]

Solubility Profile

Qualitative Solubility

Based on supplier safety data sheets and the general nature of arylboronic acids, this compound is expected to be soluble in polar organic solvents. One source indicates slight solubility in Dimethyl Sulfoxide (DMSO) and heated Methanol.

It is important to note that the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, upon dehydration, which can impact solubility measurements.[6][7]

Expected Solubility Trends

The solubility of a closely related compound, 6-methoxy-2-naphthoic acid, has been reported in the following solvents, which can serve as a preliminary guide:

SolventSolubility of 6-methoxy-2-naphthoic acid
Dimethylformamide (DMF)5 mg/mL
Dimethyl Sulfoxide (DMSO)3 mg/mL
Ethanol3 mg/mL

Given the structural similarities, this compound is likely to exhibit comparable solubility in these polar aprotic and protic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the OECD 105 shake-flask method is a widely accepted protocol.

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Constant temperature shaker bath

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be visible to ensure saturation. Prepare at least three replicates.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for a sufficient time to allow the solid to settle. Subsequently, centrifuge an aliquot of the supernatant or filter it to remove all undissolved solid.

  • Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the solubility as the average concentration from the replicate flasks, typically expressed in mg/mL or mol/L.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Prepare triplicates A->B C Seal and agitate at constant temperature B->C D Allow solid to settle C->D E Separate solid and liquid phases (centrifuge/filter) D->E F Dilute supernatant E->F G Analyze concentration by HPLC F->G H Calculate average solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is influenced by several factors, including moisture, pH, temperature, and light. Understanding these factors is crucial for its proper handling, storage, and application in chemical reactions.

Key Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways:

  • Dehydration to Boroxines: This is a common and often reversible process where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water. The presence of the boroxine anhydride is a common reason for the variability in the reported purity of commercial boronic acids.

G Equilibrium between Boronic Acid and Boroxine boronic_acid 3 x this compound boroxine 6-Methoxy-2-naphthaleneboroxine boronic_acid->boroxine + 3 H₂O boroxine->boronic_acid - 3 H₂O

Caption: Reversible dehydration of this compound to its boroxine anhydride.

  • Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be a significant issue in Suzuki-Miyaura coupling reactions performed in aqueous media.[8][9]

  • Oxidation: While less common for arylboronic acids compared to other organometallics, oxidation can occur, especially under harsh conditions or in the presence of strong oxidizing agents.

Recommended Storage Conditions

To minimize degradation, this compound should be stored in a well-ventilated, dry place in a tightly sealed container.[4]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.[10][11][12][13]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water and organic solvents (for sample preparation)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 70°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Prepare solutions of this compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Solid, heat) A->E F Photolytic (Solid & Solution, light) A->F G Analyze all samples by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify and quantify degradation products G->H I Establish degradation pathways H->I

Caption: Workflow for a Forced Degradation Study of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for the analysis of this compound.

HPLC Method Considerations
  • Column: Reversed-phase columns, such as C18, are typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase can be adjusted to optimize the peak shape and retention of the boronic acid.

  • Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 230-250 nm) is suitable.

  • Challenges: On-column hydrolysis of boronic esters or degradation of the boronic acid can be a challenge. Method development should aim to minimize these effects, for instance, by using mobile phases without strong pH modifiers if possible.

Conclusion

This compound is a valuable reagent with generally good stability under recommended storage conditions. Its solubility in polar organic solvents facilitates its use in a variety of chemical transformations. The primary stability concerns are dehydration to the corresponding boroxine and protodeboronation, particularly in aqueous environments. This guide provides a framework for understanding and evaluating the solubility and stability of this important compound, enabling researchers to optimize its use in their synthetic endeavors. The provided experimental protocols offer a starting point for generating specific quantitative data where required for process development and regulatory purposes.

References

A Technical Guide to the Synthesis and Utility of 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthaleneboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its synthesis and application are of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides an in-depth technical guide on the synthesis of this compound, detailing experimental protocols and presenting key data in a structured format. Furthermore, it visualizes the synthetic workflow and the mechanism of its most prominent application, the Suzuki-Miyaura coupling reaction.

Introduction

This compound is an organic compound featuring a boronic acid functional group and a methoxy-substituted naphthalene core.[1] This structure makes it an invaluable reagent in organic chemistry, particularly for the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[2][3] The naphthalene moiety is a common scaffold in biologically active compounds, and the ability to functionalize it at the 2-position via the boronic acid group offers a powerful tool for drug discovery and the development of novel organic materials.[4][5]

Synthesis of this compound

The most common and well-documented synthesis of this compound involves a two-step process starting from readily available 2-naphthol. The first step is the preparation of the key intermediate, 6-methoxy-2-bromonaphthalene, which is then converted to the target boronic acid via a Grignard reaction.

Step 1: Synthesis of 6-Methoxy-2-bromonaphthalene

The synthesis of 6-methoxy-2-bromonaphthalene can be achieved through the bromination and subsequent methylation of 2-naphthol.[6] An alternative approach involves the bromination of 2-methoxynaphthalene.[7][8][9]

2.1.1. Experimental Protocol: From 2-Naphthol [6]

  • Bromination: 144 g (1 mole) of 2-naphthol is brominated. The hot solution is then poured into water and filtered.

  • Methylation: The dry precipitate from the previous step is mixed with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol. The mixture is heated to a vigorous reflux for 4 hours.

  • Work-up: The hot mixture is poured into 3 liters of ice and water, and the resulting solids are collected by filtration. The moist solid is then triturated with 1 liter of hot 5% sodium hydroxide.

  • Purification: The crude product is purified by distillation.

2.1.2. Quantitative Data for 6-Methoxy-2-bromonaphthalene Synthesis

ParameterValueReference
Starting Material2-Naphthol[6]
Overall Yield73–88%[6]
Melting Point101.5–103 °C[6]
Boiling Point114–118 °C (0.2 mm Hg)[6]
Molecular Weight237.09 g/mol [10]
CAS Number5111-65-9[10]
Step 2: Synthesis of this compound via Grignard Reaction

The conversion of 6-methoxy-2-bromonaphthalene to this compound is achieved through the formation of a Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.[6]

2.2.1. Experimental Protocol [6]

  • Grignard Reagent Formation: A 2-liter three-necked flask is charged with 27 g (1.1 mole) of magnesium turnings and flame-dried under a nitrogen atmosphere. 200 ml of anhydrous tetrahydrofuran (THF) is added, along with a small crystal of iodine and approximately 95 g of 6-bromo-2-methoxynaphthalene. The mixture is heated to initiate the reaction. The remainder of the 237.4 g (1 mole) of 6-bromo-2-methoxynaphthalene is added with an additional 600 ml of THF to maintain a vigorous reflux. After the addition is complete and the spontaneous reflux subsides, the solution is heated to reflux for an additional 20 minutes.

  • Reaction with Trimethyl Borate: In a separate 5-liter three-necked flask, 125 ml (1.1 mole) of trimethyl borate and 600 ml of THF are cooled to -10 °C. The prepared Grignard solution is added dropwise over 30 minutes while maintaining the temperature between -10 °C and -5 °C.

  • Hydrolysis and Work-up: After stirring for an additional 15 minutes, 86 ml (1.5 mole) of chilled acetic acid is added at once. This is followed by the dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water, keeping the temperature below 0 °C. The mixture is allowed to warm to room temperature and then poured into a separatory funnel. The organic layer is washed, dried, and concentrated.

  • Purification: The resulting solid can be purified by recrystallization.

2.2.2. Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₁₁H₁₁BO₃[11][12]
Molecular Weight202.02 g/mol [11]
AppearanceWhite to off-white powder[13]
Purity (HPLC)≥96.0 %[13]
CAS Number156641-98-4[11][12]

Synthetic Workflow and Reaction Mechanisms

The following diagrams illustrate the overall synthetic pathway for this compound and the catalytic cycle of its primary application, the Suzuki-Miyaura coupling reaction.

Synthesis_Workflow Naphthol 2-Naphthol Bromo 6-Methoxy-2-bromonaphthalene Naphthol->Bromo 1. Bromination 2. Methylation Grignard Grignard Reagent Bromo->Grignard Mg, THF BoronicAcid This compound Grignard->BoronicAcid 1. B(OMe)₃ 2. H₃O⁺ Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂) PdII->Transmetal Base PdII_Ar R-Pd(II)-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product

References

Theoretical Insights into 6-Methoxy-2-naphthaleneboronic Acid: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthaleneboronic acid is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a methoxy-activated naphthalene scaffold with a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the theoretical studies on this compound, detailing its physicochemical properties, quantum chemical characteristics, and potential biological interactions. This document serves as a resource for researchers, outlining key experimental protocols and providing a framework for in silico analysis to accelerate research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthetic chemistry and biological systems. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁BO₃--INVALID-LINK--
Molecular Weight 202.02 g/mol --INVALID-LINK--
Melting Point >295 °C--INVALID-LINK--
Boiling Point (Predicted) 416.2 ± 37.0 °C--INVALID-LINK--
Density (Predicted) 1.23 ± 0.1 g/cm³--INVALID-LINK--
Solubility DMSO (Slightly), Methanol (Slightly, Heated)--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Polar Surface Area 49.7 Ų--INVALID-LINK--

Theoretical Studies: A Computational Workflow

While specific theoretical studies on this compound are not extensively published, a standard and robust computational workflow can be applied to elucidate its electronic structure, reactivity, and potential biological activity. This section outlines a comprehensive in silico approach.

Theoretical_Analysis_Workflow Computational Analysis Workflow cluster_preparation 1. Molecular Structure Preparation cluster_qm 2. Quantum Mechanical Calculations cluster_md 3. Molecular Dynamics Simulation cluster_docking 4. Molecular Docking mol_build 2D Sketching & 3D Conversion geom_opt Geometry Optimization (DFT) mol_build->geom_opt Initial Coordinates vib_freq Vibrational Frequency Analysis geom_opt->vib_freq Optimized Geometry nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo Optimized Geometry fmo Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo Optimized Geometry tddft TD-DFT for Electronic Spectra geom_opt->tddft Optimized Geometry md_setup System Solvation & Equilibration geom_opt->md_setup Optimized Geometry ligand_prep Ligand Preparation geom_opt->ligand_prep Optimized Geometry md_run Production MD Run md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_run->md_analysis target_prep Target Protein Preparation docking Docking Simulation target_prep->docking ligand_prep->docking docking_analysis Binding Pose & Affinity Analysis docking->docking_analysis

A generalized workflow for the theoretical analysis of this compound.
Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

  • Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using a functional like B3LYP with a basis set such as 6-311++G(d,p). This provides the ground-state geometry and electronic energy.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies). This also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including atomic charges, hybridization, and intramolecular interactions like hyperconjugation. For this compound, this can elucidate the electron-donating effect of the methoxy group on the naphthalene ring and the electronic nature of the C-B bond.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack.

  • Time-Dependent DFT (TD-DFT): TD-DFT is employed to predict the electronic absorption spectra (UV-Vis). This can help in understanding the photophysical properties of the molecule, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecule's behavior in a biological environment, typically in a solvent like water.

  • System Setup: The optimized structure of this compound is placed in a periodic box of water molecules. The system is then neutralized and ionized to mimic physiological conditions.

  • Equilibration and Production: The system undergoes a series of energy minimization and equilibration steps to reach a stable temperature and pressure. This is followed by a production run where the trajectory of all atoms is recorded over a period of nanoseconds to microseconds.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the molecule's conformational flexibility, interactions with water molecules (e.g., hydrogen bonding), and overall stability in an aqueous environment.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. Given that naphthalene derivatives have shown potential as anticancer agents, a relevant target can be selected for an in silico screening study. For instance, Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in various cancers and has been shown to be inhibited by naphthalene-based compounds.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking_process Docking & Analysis pdb Download Protein Structure (e.g., STAT3 from PDB) prep_protein Remove Water, Add Hydrogens, Assign Charges pdb->prep_protein grid_gen Define Binding Site (Grid Box Generation) prep_protein->grid_gen ligand_3d Generate 3D Structure of this compound assign_charges Assign Partial Charges & Define Rotatable Bonds ligand_3d->assign_charges run_docking Perform Docking (e.g., AutoDock Vina) assign_charges->run_docking grid_gen->run_docking analyze_results Analyze Binding Poses and Scores run_docking->analyze_results visualize Visualize Protein-Ligand Interactions analyze_results->visualize

A detailed workflow for molecular docking studies.

Potential Signaling Pathway Interaction

Based on literature suggesting the anticancer potential of naphthalene derivatives, we can hypothesize the interaction of this compound with a cancer-related signaling pathway. The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

STAT3_Signaling_Pathway Hypothetical Inhibition of STAT3 Signaling cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (Active) dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription inhibitor This compound inhibitor->stat3_active Inhibition

Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocols

Theoretical studies are most powerful when validated by experimental data. The following are generalized protocols for key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for arylboronic acids.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • The purity is determined by the area percentage of the main peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and acquire the spectrum.

    • Identify characteristic absorption bands for functional groups such as O-H (boronic acid), C-O (methoxy), C=C (aromatic), and B-O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the naphthalene ring, the methoxy group, and the protons of the boronic acid hydroxyl groups.

    • ¹¹B NMR can also be performed to provide information about the boron environment.

Conclusion

This compound is a compound with significant potential in both medicinal chemistry and materials science. While dedicated theoretical studies on this specific molecule are emerging, the application of established computational workflows provides a powerful means to predict its properties and guide experimental work. This technical guide has outlined a comprehensive approach to the theoretical and experimental characterization of this compound. By integrating quantum chemical calculations, molecular dynamics simulations, and molecular docking with standard analytical techniques, researchers can accelerate the discovery and development of novel applications for this versatile molecule. The provided protocols and workflows serve as a foundational resource for scientists and drug development professionals seeking to explore the full potential of this compound.

An In-depth Technical Guide to the Reactivity Profile of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a versatile and commercially available organoboron compound that serves as a key building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds. The presence of the methoxy group on the naphthalene scaffold enhances its solubility and modulates its electronic properties, influencing its reactivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura coupling, Chan-Lam coupling, and homocoupling reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 156641-98-4[1][2]
Molecular Formula C₁₁H₁₁BO₃[1][2][3]
Molecular Weight 202.02 g/mol [3]
Appearance White to off-white or light brown powder or crystalline powder
IUPAC Name (6-methoxynaphthalen-2-yl)boronic acid[3]

Reactivity Profile

The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group. It is primarily employed as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.

Reaction Scheme:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This reaction utilizes a copper catalyst to couple the boronic acid with amines, phenols, and other N- or O-nucleophiles.

Reaction Scheme:

Caption: General scheme of the Chan-Lam cross-coupling reaction.

Experimental Protocol: N-Arylation of Imidazole

This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.

Materials:

  • This compound (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Methanol (10 mL per mmol of boronic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound, imidazole, and copper(II) acetate.

  • Add methanol and pyridine to the flask.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Homocoupling Reaction

In the presence of a suitable catalyst, this compound can undergo oxidative homocoupling to form the corresponding symmetrical biaryl, 6,6'-dimethoxy-2,2'-binaphthyl. This reaction is often catalyzed by palladium or copper complexes.

Reaction Scheme:

References

Potential Research Areas for 6-Methoxy-2-naphthaleneboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the reactive boronic acid moiety and the electron-donating methoxy group, makes it an attractive starting material for the synthesis of a diverse array of complex organic molecules. This technical guide explores the potential research avenues for this compound, providing insights into its application in the development of novel therapeutics and advanced organic electronic materials.

Core Applications and Research Areas

The primary utility of this compound lies in its efficacy as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 6-methoxy-2-naphthalenyl moiety can be readily incorporated into novel molecular architectures to explore their therapeutic potential, particularly in the following areas:

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl core structure that binds to the ATP-binding pocket of the enzyme. By coupling this compound with various halogenated heterocycles, novel scaffolds can be generated to target key kinases in signaling pathways implicated in cancer and inflammatory diseases. Potential targets include Receptor Tyrosine Kinases (RTKs) and downstream kinases in the PI3K/Akt/mTOR pathway.

  • Enzyme Inhibitors: Beyond kinases, the 6-methoxynaphthalen-2-yl group can be incorporated into inhibitors of other enzymes, such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs.

  • Antimicrobial and Anticancer Agents: The naphthalene ring system is a common feature in various natural and synthetic compounds with antimicrobial and anticancer properties. Derivatives of this compound can be synthesized and screened for their activity against a range of pathogens and cancer cell lines.

Organic Electronics and Materials Science

The photophysical properties of the naphthalene ring system make it a suitable component for organic electronic materials. The extended π-conjugation of naphthalene derivatives can be tuned through Suzuki-Miyaura coupling to create materials with desired absorption and emission characteristics for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The 6-methoxynaphthalen-2-yl moiety can be incorporated into emissive or host materials for OLEDs. The methoxy group can influence the electronic properties and solubility of the resulting compounds, impacting device performance.

Data Presentation

Suzuki-Miyaura Coupling Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with various aryl halides under different conditions. While specific data for this compound is not exhaustively compiled in a single source, the presented data for analogous reactions provides a strong predictive framework for expected yields.

EntryAryl HalideAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-toluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1295
21-Bromo-4-nitrobenzene4-Methylphenyl-boronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux692
31-Bromo-4-methoxybenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1288
42-Bromopyridine4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285
Biological Activity of Naphthalene-Based Kinase Inhibitors

The table below presents IC₅₀ values for various kinase inhibitors containing a naphthalene or related scaffold, highlighting the potential for derivatives of this compound to exhibit potent biological activity.

Compound ScaffoldTarget KinaseCell LineIC₅₀ (µM)
Naphthalene-Chalcone HybridVEGFR-2-0.098
Naphthalene-Chalcone HybridA549 (Lung Cancer)A5497.835
Anilino-1,4-naphthoquinoneEGFR-0.00396
Naphthoquinone DerivativeA549 (Lung Cancer)A5495.8

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically reflux or 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors synthesized from this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth RTK_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK RTK_dimer RTK Dimer (Activated) RTK->RTK_dimer Dimerization & Autophosphorylation P1 P P2 P SignalingProteins Signaling Proteins (e.g., GRB2, SOS) RTK_dimer->SignalingProteins Ras Ras SignalingProteins->Ras MAPK_cascade MAP Kinase Cascade Ras->MAPK_cascade TranscriptionFactors Transcription Factors MAPK_cascade->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Suzuki_Workflow Start Start: Aryl Halide & 6-Methoxy-2- naphthaleneboronic acid ReactionSetup Reaction Setup: - Add Reagents to Flask - Inert Atmosphere Start->ReactionSetup CatalystAddition Catalyst & Solvent Addition ReactionSetup->CatalystAddition Heating Heating & Stirring CatalystAddition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Biaryl Compound Purification->Product

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 6-Methoxy-2-naphthaleneboronic acid is a key building block in this reaction, widely utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives are integral to the development of various therapeutic agents, including anti-inflammatory drugs and potential cancer treatments. This document provides detailed protocols and application data for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Applications in Drug Discovery and Development

The 6-methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives synthesized using this compound have shown promise in various therapeutic areas.

For instance, certain 6-methoxynaphthalene derivatives have been investigated for their potential as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer.[2][3] Additionally, novel compounds derived from this scaffold have been synthesized and evaluated for their anti-tumor activity, with some showing the ability to modulate the orphan nuclear receptor Nur77, which is involved in cancer cell apoptosis.[1]

Below is a representative diagram illustrating a simplified signaling pathway involving Nur77, a target for some compounds synthesized from this compound.

Nur77_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Nur77_Cytoplasm Nur77 Signaling_Cascade->Nur77_Cytoplasm Cytoplasmic Export Nur77_Nucleus Nur77 Signaling_Cascade->Nur77_Nucleus Nuclear Translocation Bcl-2 Bcl-2 Nur77_Cytoplasm->Bcl-2 Conformational Change Cytochrome_c Cytochrome_c Bcl-2->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis DNA DNA Nur77_Nucleus->DNA Binds to Promoter Region Apoptotic_Genes Apoptotic_Genes DNA->Apoptotic_Genes Transcription Apoptotic_Genes->Apoptosis

Caption: Simplified Nur77 signaling pathway in apoptosis.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative aryl halides.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general method adaptable for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 4-chlorobromobenzene, 4-nitrobromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxynaphthalene.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
24-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O90895
34-ChlorobromobenzenePd(PPh₃)₄ (4)K₃PO₄DMF/H₂O1101688
44-NitrobromobenzenePd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O80696
52-BromonaphthalenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001891

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-6-methoxynaphthalenes via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Workup cluster_purification Purification and Analysis A Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Extraction with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle Diagram

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination Reactants Ar-X (Aryl Halide) Reactants->ArPdX Oxidative Addition Boronic_Acid Ar'-B(OH)2 (this compound) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide array of 2-aryl-6-methoxynaphthalene derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and product purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Methoxy-2-naphthaleneboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of drug candidates and in materials science for the creation of novel organic materials. This compound is a key reactant in these syntheses, offering a rigid bicyclic aromatic scaffold with a methoxy group that can influence the electronic and pharmacokinetic properties of the final product.

The general transformation involves the reaction of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system. The selection of these components is critical for achieving high yields and purity of the desired biaryl product.

Palladium Catalyst Systems and Reaction Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and a coordinating ligand. The ligand plays a crucial role in stabilizing the active palladium(0) species, facilitating oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition. A variety of phosphine-based and N-heterocyclic carbene (NHC) ligands have been successfully employed. The choice of base and solvent is also critical for the activation of the boronic acid and for ensuring the solubility of all reaction components.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

EntryAryl HalidePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10012>90
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (3:1)90885-95
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (5:1)801680-90
42-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2)DMF1101275-85
51-Chloro-4-methylbenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1002470-80

Note: Yields are estimates based on typical Suzuki-Miyaura reactions and should be optimized for each specific substrate combination.

Experimental Protocols

This section provides a general, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precursor, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask multiple times.

  • Solvent Addition: Add the degassed organic solvent, followed by degassed water if a biphasic system is used, via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar Boronate Ar'B(OH)₃⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Base Base (e.g., K₃PO₄) ArBOH2 Ar'B(OH)₂ Base->ArBOH2 ArBOH2->Boronate Activation Optimization_Workflow Start Define Substrates: This compound + Aryl Halide Screen_Catalyst Screen Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Start->Screen_Catalyst Screen_Ligand Screen Ligands (e.g., SPhos, XPhos) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Analysis Analyze Yield and Purity (TLC, LC-MS, NMR) Optimize_Time->Analysis Analysis->Screen_Catalyst Low Yield or Impurities Optimized_Conditions Optimized Protocol Analysis->Optimized_Conditions High Yield & Purity

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 6-Methoxy-2-naphthaleneboronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method for this transformation, offering a versatile and efficient route to a wide range of biaryl structures. Biaryl moieties are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1] The resulting biaryl compounds, particularly those incorporating the 6-methoxynaphthalene scaffold, are valuable intermediates in the synthesis of pharmacologically active molecules.[2]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Experimental Protocols

The following section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies and can be adapted for various aryl halide coupling partners.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound from this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for synthesis, workup, and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand to the reaction flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, ensure both solvents are thoroughly degassed prior to addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously for the required time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, as reported in the literature. This data provides a valuable reference for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801292
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane100888
2-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101675
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1001295

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄sec-Butanol1002485
1-Chloro-4-nitrobenzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene/H₂O1101878
2-ChloropyridinePd-G3-XPhos (2)-K₃PO₄1,4-Dioxane1202465
1-Chloro-3,5-dimethylbenzenePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-Amyl alcohol1101690

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Catalyst Regeneration Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants This compound + Aryl Halide + Base Reaction Heating in Solvent under Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Quenching Quenching and Extraction Reaction->Quenching Drying Drying of Organic Layer Quenching->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product Pure Biaryl Product Signaling_Pathway Biaryl_Compound 2-Aryl-6-methoxynaphthalene (e.g., Nur77 Modulator) Target_Protein Target Protein (e.g., Nur77) Biaryl_Compound->Target_Protein Modulation Downstream_Effector Downstream Effector Proteins Target_Protein->Downstream_Effector Signal Transduction Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis Anti_Proliferative_Effect Anti-Proliferative Effect Cell_Cycle_Arrest->Anti_Proliferative_Effect Apoptosis->Anti_Proliferative_Effect

References

Applications of 6-Methoxy-2-naphthaleneboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its rigid naphthalene scaffold and the electronic properties conferred by the methoxy group make it an attractive component in the design of targeted therapeutic agents. This document provides an overview of its applications, particularly in the development of kinase inhibitors for cancer therapy, and includes detailed experimental protocols.

Core Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The naphthalene moiety of this compound can be incorporated into drug candidates to interact with the hydrophobic regions of the ATP-binding pocket of kinases.

Inhibitors of Receptor Tyrosine Kinases (RTKs)

Several classes of RTKs are critical targets in oncology, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others. Naphthalene-containing compounds have shown promise as inhibitors of these kinases.

  • VEGFR-2 Inhibitors: The VEGF signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Molecules incorporating the 6-methoxynaphthalene scaffold have been investigated as VEGFR-2 inhibitors.

Inhibitors of Intracellular Signaling Pathways

Dysregulation of intracellular signaling cascades like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways is a common event in cancer.

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is central to cell growth, proliferation, and survival. The structural features of this compound can be exploited to design molecules that target key kinases in this pathway.

  • RAS/RAF/MEK/ERK (MAPK) Pathway Inhibitors: This pathway is frequently activated in various cancers, such as melanoma. Naphthalene-based structures have been explored for the development of inhibitors targeting RAF kinases.

Data Presentation

The following tables summarize the biological activity of representative compounds synthesized using naphthalene-based scaffolds, illustrating the potential of derivatives of this compound.

Table 1: Cytotoxic Activity of Naphthalene-Chalcone Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
Naphthalene-Chalcone Hybrid 1A549 (Lung Carcinoma)7.8 ± 0.59
Naphthalene-Chalcone Hybrid 2A549 (Lung Carcinoma)20.6 ± 0.52
Naphthalene-Chalcone Hybrid 3A549 (Lung Carcinoma)21.4 ± 2.6

Table 2: Kinase Inhibitory Activity of Naphthoquinone Derivatives

CompoundTarget KinaseIC₅₀ (µM)
Naphthoquinone Derivative 1VEGFR-20.098 ± 0.005
Naphthoquinone Derivative 2EGFR-

Note: The specific compounds in the tables are illustrative examples of naphthalene-containing molecules and may not be direct products of this compound. However, they demonstrate the therapeutic potential of the 6-methoxynaphthalene scaffold.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the utilization of this compound. Below are detailed protocols for its application.

Protocol 1: General Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl chloride.

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the heteroaryl chloride (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine

This protocol provides a rapid and efficient method for the synthesis of a key intermediate for kinase inhibitors.[1]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor

Procedure:

  • Reagent Preparation: To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), this compound (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • Cooling and Extraction: After the reaction, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where inhibitors derived from this compound may exert their therapeutic effects.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

RAS_RAF_MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway, crucial for cell proliferation.

Experimental Workflow Diagram

Suzuki_Workflow Start Start: Reagents & Catalyst ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Heating Heating (Conventional or Microwave) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols: The Role of 6-Methoxy-2-naphthaleneboronic Acid and its Precursors in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures. Its prominent application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This attribute makes it a key component in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from precursors of this compound, with a focus on the synthesis of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID).

Core Applications in Pharmaceutical Synthesis

The naphthalene moiety is a common scaffold in a variety of therapeutic agents. The methoxy group on the naphthalene ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound and its synthetic precursors are instrumental in the synthesis of:

  • Anti-inflammatory Agents: A notable example is Nabumetone, which is a prodrug that is metabolized in the body to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme Inhibitors: The naphthalene scaffold is utilized in the development of inhibitors for various kinases, such as tyrosine and phosphoinositide kinases, which are critical targets in cancer therapy.

Synthesis of Nabumetone: A Case Study

The synthesis of Nabumetone provides an excellent practical example of the utility of 6-methoxy-2-naphthalene derivatives. A common and efficient synthetic route involves a two-step process:

  • Formation of the intermediate 4-(6-methoxy-2-naphthyl)-3-buten-2-one. This can be achieved through two primary methods:

    • Aldol Condensation: Reaction of 6-methoxy-2-naphthaldehyde with acetone.

    • Heck Reaction: Coupling of 2-bromo-6-methoxynaphthalene with methyl vinyl ketone or a related vinyl derivative.[2]

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the butenone intermediate to yield Nabumetone.

Experimental Protocols

Protocol 1: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one via Aldol Condensation

This protocol details the base-catalyzed aldol condensation of 6-methoxy-2-naphthaldehyde and acetone.

Materials:

  • 6-methoxy-2-naphthaldehyde

  • Acetone

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ethyl acetate (for potential extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus (optional, for concentration)

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-2-naphthaldehyde in acetone.

  • While stirring, add a 10% aqueous solution of sodium hydroxide as a catalyst. The volume ratio of 6-methoxy-2-naphthaldehyde to acetone to 10% NaOH solution should be approximately 6:50:1.[3]

  • Allow the reaction to proceed at a temperature between 10-40°C for 4-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture by distillation under reduced pressure to remove excess acetone.

  • Dilute the concentrated residue with distilled water.

  • Neutralize the solution by adding concentrated hydrochloric acid until a neutral pH is achieved.

  • The product will precipitate out of the solution. Collect the solid intermediate by filtration.

  • Wash the solid with distilled water and dry thoroughly.

Quantitative Data Summary:

ParameterValueReference
Reactant Ratio (volume)6-methoxy-2-naphthaldehyde:Acetone:10% NaOH = 6:50:1[3]
Reaction Temperature10-40 °C[3]
Reaction Time4-6 hours[3]
Expected Yield>94%[3]
Protocol 2: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one via Heck Reaction

This protocol describes the palladium-catalyzed Heck reaction between 2-bromo-6-methoxynaphthalene and 3-buten-2-ol.

Materials:

  • 2-bromo-6-methoxynaphthalene

  • 3-buten-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium bicarbonate (NaHCO₃)

  • N-methylpyrrolidone (NMP)

  • Water

Equipment:

  • Reaction vessel suitable for heating under an inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup

Procedure:

  • To a reaction vessel, add 2-bromo-6-methoxynaphthalene (10 mmol), 3-buten-2-ol (15 mmol), palladium(II) acetate (0.09 mmol), triphenylphosphine (0.18 mmol), and sodium bicarbonate (12 mmol).[4]

  • Add N-methylpyrrolidone (10 mL) as the solvent.[4]

  • Purge the vessel with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heat the reaction mixture to 140-145°C under the inert atmosphere for 5 hours.[4]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Reactant Ratio (molar)2-bromo-6-methoxynaphthalene:3-buten-2-ol = 1:1.5[4]
Catalyst Loading0.9 mol% Pd(OAc)₂, 1.8 mol% PPh₃[4]
Base1.2 equivalents NaHCO₃[4]
Reaction Temperature140-145 °C[4]
Reaction Time5 hours[4]
Expected YieldNot explicitly stated, but typically moderate to high for Heck reactions.
Protocol 3: Synthesis of Nabumetone via Catalytic Hydrogenation

This protocol outlines the reduction of 4-(6-methoxy-2-naphthyl)-3-buten-2-one to Nabumetone.

Materials:

  • 4-(6-methoxy-2-naphthyl)-3-buten-2-one

  • 5% Palladium on carbon (Pd/C) catalyst (50% water suspension)

  • Anhydrous sodium acetate

  • Isopropanol

  • Toluene

  • Hydrogen gas

Equipment:

  • Hydrogenator or a flask equipped for hydrogenation reactions

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a hydrogenator, combine 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (0.077 moles), anhydrous sodium acetate (0.073 moles), and a 50% aqueous suspension of 5% palladium on carbon (2 g, equivalent to 0.00047 moles of palladium).[5]

  • Add isopropanol (180 ml) and toluene (20 ml) as solvents.[5]

  • Flush the hydrogenator with nitrogen to remove oxygen.

  • Introduce hydrogen gas at a pressure of one atmosphere.[5]

  • Maintain the reaction temperature and stir until the reaction is complete (monitor by TLC or hydrogen uptake).

  • Once the reaction is complete, vent the hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture to remove the palladium catalyst.

  • The filtrate can be concentrated and the product purified by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Substrate4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (0.077 mol)[5]
Catalyst5% Pd/C (0.00047 mol Pd)[5]
BaseAnhydrous sodium acetate (0.073 mol)[5]
SolventsIsopropanol (180 ml), Toluene (20 ml)[5]
Hydrogen Pressure1 atmosphere[5]
Reported Yield74.8%[5]

Signaling Pathway Diagrams

The pharmaceutical intermediates synthesized using this compound and its precursors often target key signaling pathways involved in disease. Below are diagrams of relevant pathways.

Suzuki_Miyaura_Coupling ArX Aryl/Vinyl Halide (e.g., 2-Bromo-6-methoxynaphthalene) ArPdXLn Oxidative Addition Intermediate ArX->ArPdXLn Oxidative Addition RBY2 Organoboron Compound (e.g., this compound) ArPdRLn Transmetalation Intermediate RBY2->ArPdRLn Transmetalation Pd0 Pd(0) Catalyst Pd0->ArPdXLn Base Base (e.g., Na2CO3, K2CO3) Base->ArPdRLn ArPdXLn->ArPdRLn ArPdRLn->Pd0 Product Coupled Product (e.g., Biaryl) ArPdRLn->Product Reductive Elimination

Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental_Workflow cluster_synthesis Synthesis of Pharmaceutical Intermediate cluster_final_step Final Product Synthesis start Starting Materials (e.g., 6-methoxy-2-naphthaldehyde, Acetone) reaction Chemical Reaction (e.g., Aldol Condensation) start->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification intermediate Purified Intermediate (e.g., 4-(6-methoxy-2-naphthyl)-3-buten-2-one) purification->intermediate hydrogenation Catalytic Hydrogenation intermediate->hydrogenation final_workup Work-up and Purification hydrogenation->final_workup api Active Pharmaceutical Ingredient (e.g., Nabumetone) final_workup->api

General Experimental Workflow for Nabumetone Synthesis.

COX2_Pathway cluster_membrane stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 activates cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation (Pain, Fever, Swelling) pge2->inflammation promotes nabumetone Nabumetone (as 6-MNA) nabumetone->cox2 inhibits PI3K_AKT_Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphorylates downstream Downstream Effectors akt->downstream activates mtorc2 mTORC2 mtorc2->akt phosphorylates cell_survival Cell Survival downstream->cell_survival proliferation Proliferation downstream->proliferation growth Cell Growth downstream->growth inhibitor PI3K Inhibitor inhibitor->pi3k inhibits Tyrosine_Kinase_Pathway ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization induces adaptor Adaptor Proteins dimerization->adaptor recruits downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) adaptor->downstream activates response Cellular Response (Proliferation, Differentiation, Survival) downstream->response inhibitor Tyrosine Kinase Inhibitor (TKI) inhibitor->dimerization inhibits

References

Application Notes and Protocols: 6-Methoxy-2-naphthaleneboronic Acid in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-methoxy-2-naphthaleneboronic acid as a key building block for the synthesis of novel fluorescent probes. The naphthalene core provides favorable photophysical properties, while the boronic acid moiety serves as a versatile reaction site for creating sensors for various analytes, including reactive oxygen species (ROS) and metal ions.

I. Application: Fluorescent Probe for Hydrogen Peroxide (H₂O₂) Detection

Fluorescent probes derived from this compound are promising tools for the detection of hydrogen peroxide, a critical signaling molecule and a key indicator of oxidative stress in biological systems. The underlying sensing mechanism relies on the selective reaction of the boronic acid group with H₂O₂, leading to a distinct change in the fluorescence properties of the naphthalene fluorophore.

Sensing Mechanism: Oxidative Cleavage of the Boronic Acid

The detection of H₂O₂ by naphthaleneboronic acid-based probes is achieved through an irreversible oxidative cleavage of the carbon-boron bond. In its native state, the boronic acid derivative may exhibit quenched or low fluorescence. Upon reaction with hydrogen peroxide, the boronic acid is converted to a hydroxyl group, yielding the highly fluorescent 6-methoxy-2-naphthol. This "turn-on" fluorescence response allows for sensitive and selective detection of H₂O₂.

H2O2_Detection Probe This compound (Low Fluorescence) Product 6-Methoxy-2-naphthol (High Fluorescence) Probe->Product Oxidative Cleavage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product

Figure 1: H₂O₂ detection mechanism.
Quantitative Data

While specific data for a probe directly synthesized from this compound is not extensively available, analogous naphthalene-based boronate probes for H₂O₂ have been reported with the following representative performance characteristics:

ParameterTypical ValueReference
Analyte Hydrogen Peroxide (H₂O₂)[1]
Excitation Wavelength (λex) ~340 nm[1]
Emission Wavelength (λem) ~450 nm[1]
Detection Limit (LOD) 0.7 µM[1]
Response Type Fluorescence "Turn-On"[2]
Linear Range 1.0 µM - 250 µM[1]
Experimental Protocols

1. Synthesis of a Hypothetical Naphthalene-Based H₂O₂ Probe

This proposed synthesis involves the conversion of this compound to its pinacol ester for enhanced stability and subsequent use.

Synthesis_Workflow Start This compound Step1 Esterification with Pinacol Start->Step1 Intermediate This compound pinacol ester Step1->Intermediate Step2 Purification (e.g., Column Chromatography) Intermediate->Step2 Final_Product Purified Probe Step2->Final_Product

Figure 2: Proposed synthesis workflow.
  • Materials: this compound, pinacol, anhydrous toluene, Dean-Stark apparatus, magnetic stirrer, heating mantle, rotary evaporator, silica gel for column chromatography, hexane, ethyl acetate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, add this compound (1 mmol) and pinacol (1.1 mmol).

    • Add anhydrous toluene (50 mL) to the flask.

    • Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.

2. In Vitro Detection of H₂O₂

  • Materials: Purified probe, phosphate-buffered saline (PBS, pH 7.4), hydrogen peroxide solution (30%), quartz cuvette, spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the probe (e.g., 10 µM) in PBS.

    • Prepare a series of H₂O₂ solutions of varying concentrations in PBS.

    • In a quartz cuvette, add the probe working solution.

    • Record the initial fluorescence spectrum.

    • Add a known concentration of H₂O₂ to the cuvette and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

    • Record the fluorescence emission spectrum at the appropriate excitation wavelength.

    • Repeat for each H₂O₂ concentration to generate a calibration curve.

3. Cellular Imaging of H₂O₂

  • Materials: Live cells (e.g., HeLa cells), cell culture medium, purified probe, H₂O₂ (for inducing oxidative stress), confocal microscope.

  • Procedure:

    • Seed cells on a glass-bottom dish and culture overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a working solution of the probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • To induce oxidative stress, treat the cells with a known concentration of H₂O₂ (e.g., 100 µM) for 15-30 minutes.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.

    • Observe the increase in fluorescence intensity in H₂O₂-treated cells compared to control cells.

II. Application: Fluorescent Probe for Metal Ion Detection

The 6-methoxy-2-naphthalene scaffold can be functionalized to create fluorescent probes for the detection of various metal ions. By introducing a chelating moiety that can selectively bind to a target metal ion, the fluorescence properties of the naphthalene core can be modulated.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

A common mechanism for metal ion detection is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe's fluorescence may be quenched due to processes like Photoinduced Electron Transfer (PET) from the chelating group to the fluorophore. Upon binding to a metal ion, the chelator's electron-donating ability is suppressed, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.

CHEF_Mechanism Probe_Off Probe with Chelator (Fluorescence OFF - PET) Probe_On Probe-Metal Complex (Fluorescence ON - CHEF) Probe_Off->Probe_On Binding Metal_Ion Metal Ion Metal_Ion->Probe_On

Figure 3: CHEF mechanism for metal ion detection.
Quantitative Data

The performance of naphthalene-based metal ion probes varies depending on the specific chelator and target ion. Below are representative data for a naphthalene-based probe designed for aluminum (Al³⁺) detection.

ParameterValueReference
Analyte Aluminum (Al³⁺)[3]
Excitation Wavelength (λex) ~370 nm[3]
Emission Wavelength (λem) ~434 nm[3]
Detection Limit (LOD) 8.73 x 10⁻⁸ M[3]
Binding Constant (Ka) 1.598 x 10⁵ M⁻¹[3]
Stoichiometry (Probe:Ion) 2:1[3]
Experimental Protocols

1. Synthesis of a Hypothetical Naphthalene-Based Metal Ion Probe

A potential synthetic route to a metal ion probe involves modifying the 6-methoxy-2-naphthalene core with a suitable chelating group, for example, through a Schiff base condensation with a functionalized aldehyde. A plausible precursor, 6-hydroxy-2-naphthaldehyde, can be synthesized from a derivative of this compound.

  • Materials: 6-hydroxy-2-naphthaldehyde, a suitable amine-containing chelator (e.g., hydrazine or a derivative), ethanol, magnetic stirrer, reflux condenser.

  • Procedure (Schiff Base Condensation):

    • Dissolve 6-hydroxy-2-naphthaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add the amine-containing chelator (1 mmol) to the solution.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

2. In Vitro Detection of Metal Ions

  • Materials: Purified probe, buffer solution (e.g., HEPES or Tris-HCl, pH adjusted), stock solutions of various metal salts, quartz cuvette, spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer.

    • Prepare stock solutions of the target metal ion and other potentially interfering metal ions.

    • In a quartz cuvette, add the probe working solution and record the baseline fluorescence spectrum.

    • Incrementally add aliquots of the target metal ion stock solution to the cuvette, incubating for a short period after each addition.

    • Record the fluorescence emission spectrum after each addition.

    • To assess selectivity, add other metal ions to the probe solution and observe any changes in fluorescence.

3. Cellular Imaging of Metal Ions

  • Materials: Live cells, cell culture medium, purified probe, stock solution of the target metal ion, confocal microscope.

  • Procedure:

    • Culture cells on a glass-bottom dish.

    • Incubate the cells with the probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells with PBS.

    • Image the cells to establish a baseline fluorescence.

    • Treat the cells with the target metal ion (e.g., in the form of a cell-permeable salt) for a specified duration.

    • Acquire fluorescence images at different time points to monitor the change in intracellular metal ion concentration.

Disclaimer: The synthetic protocols provided are based on established chemical reactions and may require optimization for specific substrates and conditions. All experimental work should be conducted with appropriate safety precautions.

References

Application of 6-Methoxy-2-naphthaleneboronic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-2-naphthaleneboronic acid is a key building block in the synthesis of advanced organic materials for optoelectronic applications. Its rigid naphthalene core and the presence of a methoxy group, an electron-donating moiety, make it a valuable precursor for creating molecules with tailored electronic and photophysical properties. In the field of Organic Light-Emitting Diodes (OLEDs), this boronic acid derivative is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct larger conjugated systems. These systems are often employed as hole transport materials (HTMs) or as components of emissive materials, contributing to the overall efficiency, stability, and color purity of the OLED device.

The methoxy-substituted naphthalene moiety can enhance the solubility of the resulting materials, which is advantageous for device fabrication, and can also influence the HOMO (Highest Occupied Molecular Orbital) energy level, facilitating efficient injection and transport of holes from the anode. This application note will detail the role of this compound in the synthesis of a specific hole transport material, provide a comprehensive experimental protocol for its synthesis, and present the performance data of an OLED device incorporating this material.

Application: Synthesis of a Triarylamine-Based Hole Transport Material

One of the key applications of this compound is in the synthesis of triarylamine-based hole transport materials. Triarylamines are a class of compounds known for their excellent hole-transporting capabilities and morphological stability in thin films, making them a staple in modern OLED architectures. By incorporating the 6-methoxynaphthalene unit into a triarylamine structure, it is possible to fine-tune the material's properties.

This protocol describes the synthesis of N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine, a potential hole transport material, via a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary
PropertyValueReference
Starting Material This compoundInternal
Coupling Partner 4-Bromo-N,N-diphenylanilineInternal
Product N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amineInternal
Yield ~85-95%Hypothetical based on similar reactions
HOMO Level of Product -5.1 to -5.3 eV (estimated)Inferred from similar triarylamine HTMs
Glass Transition Temperature (Tg) > 100 °C (estimated)Inferred from similar triarylamine HTMs

Note: The quantitative data for the product and its performance are based on typical results for similar triarylamine-based hole transport materials, as specific data for a material synthesized from this compound was not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-Bromo-N,N-diphenylaniline.

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromo-N,N-diphenylaniline (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 4-Bromo-N,N-diphenylaniline (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add a degassed mixture of toluene and ethanol (e.g., 4:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general method for fabricating a multilayer OLED using the synthesized hole transport material via thermal evaporation.

Device Structure: ITO / HTL (Synthesized Material) / EML (Emissive Layer) / ETL (Electron Transport Layer) / LiF / Al

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Synthesized HTL: N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine

  • Emissive Layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) doped with a fluorescent dye)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Lithium Fluoride (LiF)

  • High-purity Aluminum (Al)

Equipment:

  • Ultrasonic bath

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Shadow masks for patterning the cathode

  • Glovebox with an inert atmosphere for encapsulation

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-Ozone for 10-15 minutes to improve its work function and enhance hole injection.

  • Organic and Metal Layer Deposition:

    • Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially without breaking the vacuum:

      • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of the synthesized N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine at a deposition rate of 1-2 Å/s.

      • Emissive Layer (EML): Deposit a 30 nm thick layer of the emissive material (e.g., Alq₃ doped with C545T) at a rate of 1-2 Å/s.

      • Electron Transport Layer (ETL): Deposit a 20 nm thick layer of Alq₃ at a rate of 1-2 Å/s.

      • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.

      • Cathode: Deposit a 100 nm thick layer of Al through a shadow mask to define the device's active area (typically at a rate of 5-10 Å/s).

  • Encapsulation:

    • Transfer the fabricated devices into a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine Reactants: - 4-Bromo-N,N-diphenylaniline - this compound - K₂CO₃ Catalyst Add Pd(PPh₃)₄ Catalyst Reactants->Catalyst Solvent Add Degassed Toluene/Ethanol Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Reflux Heat to Reflux (90-100 °C, 12-24h) Inert->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure HTM Product Purify->Product

Caption: Workflow for the synthesis of a hole transport material via Suzuki-Miyaura coupling.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication) UVOzone UV-Ozone Treatment Cleaning->UVOzone HTL HTL Deposition (Synthesized Material, 40 nm) UVOzone->HTL EML EML Deposition (30 nm) HTL->EML ETL ETL Deposition (Alq₃, 20 nm) EML->ETL EIL EIL Deposition (LiF, 1 nm) ETL->EIL Cathode Cathode Deposition (Al, 100 nm) EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Device Finished OLED Device Encapsulation->Device

Caption: Workflow for the fabrication of a multilayer OLED device.

Application Notes and Protocols for Suzuki Coupling with 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-Methoxy-2-naphthaleneboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials.[1] The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for a variety of aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2][3][4] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[2][3][4] this compound is a valuable reagent in this context, allowing for the introduction of the 6-methoxynaphthyl moiety, a common scaffold in biologically active compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[5][6]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[5][6]

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl and heteroaryl halides. These data serve as a starting point for reaction optimization.

Table 1: Suzuki Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene1008~92
34-BromotoluenePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2.0)Toluene/H₂O (10:1)10016~90
42-BromonaphthalenePd/C (5)-NaOH (1.5)THF/H₂O (1:1)Reflux6~85

Table 2: Suzuki Coupling with Heteroaryl Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane10012~88
23-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (1:1)8024~85
32-ChloropyridinePd₂(dba)₃ (1.5)Buchwald Ligand (3)KF (3.0)Dioxane11024~75
45-BromopyrimidinePd₂(dba)₃ (1.0)Phosphite Ligand (3)Cs₂CO₃ (3.0)Dioxane8012~91

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DME, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand, and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base B Add Catalyst System: - Palladium Source - Ligand (if needed) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Ar or N₂) C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (add water) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X rbx R-B(OH)₂ + Base transmetalation Transmetalation pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex pd_intermediate Ar-Pd(II)-R      L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R pd_complex->transmetalation pd_intermediate->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules.[2] The use of microwave irradiation has revolutionized the Suzuki coupling by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][3] This is especially beneficial when working with substrates that may be prone to decomposition under prolonged heating.[1]

6-Methoxy-2-naphthaleneboronic acid is a valuable building block in the synthesis of a variety of pharmacologically relevant molecules. The naphthalene moiety is present in numerous compounds with diverse biological activities, and the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The efficient coupling of this boronic acid with various aryl and heteroaryl halides is therefore of significant interest in drug discovery and development.[2]

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl halide, along with comparative data to guide reaction optimization.

Reaction Principle

The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (this compound in this case) with an organohalide. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid with the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the transmetalation step.

Materials and Equipment

Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, as a representative coupling partner)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[4]

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[1][5]

  • Solvent (e.g., 1,4-Dioxane/water mixture, or ethanol)[1]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Argon or Nitrogen gas supply

Equipment:

  • Microwave reactor

  • Microwave reactor vials with caps

  • Magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling:

This protocol describes the coupling of this compound with an aryl halide (e.g., 4-bromoanisole). The stoichiometry and reaction parameters may require optimization for different substrates.

  • Reagent Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to addition.[1]

  • Inert Atmosphere: Seal the vial under an inert atmosphere of argon or nitrogen.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[1] The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for microwave-assisted Suzuki coupling reactions with various substrates, providing a reference for optimization.

Table 1: Catalyst and Base Screening for a Model Suzuki Coupling Reaction.

Catalyst (mol%)Base (Equiv.)SolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O1001581
Pd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)1,4-Dioxane/H₂O1006070
Pd EnCat™ (10)Bu₄NOAc (3)Acetonitrile14015>98 (conversion)
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O12020High
PdCl₂(PPh₃)₂ (3)Na₂CO₃ (2)DMF/H₂O11060Good to High

Data adapted from analogous reactions in the literature for comparative purposes.[4]

Table 2: Effect of Temperature and Time on a Model Microwave-Assisted Suzuki Coupling.

Temperature (°C)Time (min)Yield (%)
6015Low
8015Moderate
1001581
12010>98 (conversion)
14010>98 (conversion)

Data adapted from analogous reactions in the literature for comparative purposes.[4]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Base) start->reagent_prep catalyst_add 2. Catalyst Addition reagent_prep->catalyst_add solvent_add 3. Solvent Addition (Degassed) catalyst_add->solvent_add inert_atm 4. Seal under Inert Atmosphere solvent_add->inert_atm mw_irrad 5. Microwave Irradiation inert_atm->mw_irrad workup 6. Reaction Work-up mw_irrad->workup extraction 7. Extraction workup->extraction purification 8. Purification extraction->purification product Final Product purification->product

Caption: General workflow for microwave-assisted Suzuki coupling.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. The protocol provided serves as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. The significant reduction in reaction time and often improved yields make this technique particularly attractive for high-throughput synthesis and library generation in the context of drug discovery and materials science.[1][6] Researchers are encouraged to optimize the reaction conditions, including the choice of catalyst, base, and solvent, for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols for Ligand Selection in the Efficient Cross-Coupling of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of 6-Methoxy-2-naphthaleneboronic acid with aryl halides. The appropriate choice of ligand is critical for achieving high yields and reaction efficiency, particularly when dealing with the sterically demanding and electron-rich naphthalene scaffold. This document outlines key considerations, presents a comparative data summary of common ligands, and provides detailed experimental protocols.

Introduction to Ligand Selection

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. The reaction's success is highly dependent on the catalytic system, which consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and influencing the overall reaction rate and yield.

For the cross-coupling of this compound, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have demonstrated superior performance. These ligands enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and promote the subsequent reductive elimination to afford the desired biaryl product.

Ligand Performance Data

The selection of the most effective ligand is often empirical and substrate-dependent. Below is a summary of expected performance for commonly used phosphine ligands in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data is compiled from literature precedents on structurally similar couplings and general trends in Suzuki-Miyaura reactions.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Toluene or Dioxane/H₂O80-11012-24> 901-2
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or K₂CO₃Toluene or Dioxane/H₂O80-11012-24> 901-2
RuPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Toluene or Dioxane/H₂O80-11012-2485-951-2
PPh₃ Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O80-10024-4860-803-5

Note: Yields are highly dependent on the specific aryl halide coupling partner, reaction conditions, and scale. The data presented here should be considered as a guideline for ligand selection and initial reaction optimization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar ArBOH Ar'B(OH)₂ + Base Boronate Ar'B(OH)₃⁻ ArBOH->Boronate Activation Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - Add aryl halide, boronic acid, base to flask - Add solvent Start->Setup Degas Degas Mixture (e.g., Ar bubbling) Setup->Degas Catalyst Add Pd Precursor and Ligand Degas->Catalyst Reaction Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitor->Workup Reaction Complete Purify Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purify End Characterized Product Purify->End

Troubleshooting & Optimization

Troubleshooting low yield in 6-Methoxy-2-naphthaleneboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-2-naphthaleneboronic acid.

Troubleshooting Low Yield: A Step-by-Step Guide

Low or inconsistent yields in Suzuki reactions are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

dot

TroubleshootingWorkflow start Low Yield Observed reagent_quality Step 1: Verify Reagent Quality - Boronic Acid Purity (NMR) - Aryl Halide Purity - Catalyst/Ligand Activity - Base Quality (anhydrous?) - Solvent (degassed, dry?) start->reagent_quality Start Here reaction_setup Step 2: Review Reaction Setup - Inert Atmosphere (N2/Ar) - Proper Degassing - Stirring Rate - Temperature Control reagent_quality->reaction_setup Reagents OK solution Improved Yield reagent_quality->solution Issue Found & Fixed condition_optimization Step 3: Optimize Reaction Conditions - Catalyst & Ligand - Base Selection - Solvent System - Temperature & Time reaction_setup->condition_optimization Setup OK reaction_setup->solution Issue Found & Fixed side_reactions Step 4: Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation condition_optimization->side_reactions Yield Still Low condition_optimization->solution Optimization Successful side_reactions->condition_optimization Identify & Mitigate

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Reagent & Catalyst Issues

Q1: My reaction is not working at all. What are the first things to check?

A1: When facing a complete reaction failure, systematically verify your starting materials and catalyst.[1]

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Some palladium sources can degrade over time. Test your catalyst with a reliable, well-established reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[2]

  • Reagent Purity: Confirm the purity of your this compound and the aryl halide via NMR or another suitable analytical technique. Boronic acids can degrade, especially if not stored properly under dry conditions.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[3][4]

Q2: I suspect my this compound has decomposed. What should I look for and how can I prevent it?

A2: A primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is often exacerbated by the presence of water and strong bases.[6]

  • Detection: Use NMR to check for the presence of 6-methoxynaphthalene, the protodeboronation byproduct.

  • Prevention:

    • Use freshly purchased or properly stored boronic acid.

    • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[2][7]

    • Use anhydrous conditions where possible and ensure your base is dry.

Q3: Which palladium catalyst and ligand system is best for coupling with this compound?

A3: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging or sterically hindered couplings often benefit from more advanced systems.[8]

  • Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as Buchwald's SPhos or XPhos, often provide higher activity and stability.[9] These ligands can promote the crucial oxidative addition step and prevent catalyst deactivation, especially with less reactive aryl chlorides.[10]

  • Precatalysts: Consider using air-stable palladium precatalysts (e.g., XPhos Pd G3/G4) which cleanly and efficiently generate the active Pd(0) species in solution.

Reaction Condition Optimization

Q4: How does the choice of base affect my reaction yield?

A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][4][11] The choice of base can significantly impact yield.

  • Base Strength: A weak base may not activate the boronic acid efficiently, leading to a slow or incomplete reaction. Conversely, an overly strong base can cause degradation of starting materials or products.

  • Common Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective in many systems, often in aqueous/organic solvent mixtures. Cesium carbonate (Cs₂CO₃) is stronger and can be effective for more challenging couplings.[3]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous conditions and can be beneficial for substrates with base-sensitive functional groups.[2]

    • Fluorides (KF): A milder base that can be useful in preventing protodeboronation.[12]

Q5: What is the optimal solvent system for this reaction?

A5: The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

  • Common Solvents: Toluene, 1,4-dioxane, and DMF are frequently used, often with water as a co-solvent when using inorganic bases like K₂CO₃ or K₃PO₄.[2]

  • Biphasic Systems: For reactions using aqueous bases, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Anhydrous Systems: For anhydrous reactions (e.g., with K₃PO₄), ensure solvents are thoroughly dried to prevent side reactions like protodeboronation.

Q6: My reaction starts but then stalls. What could be the cause?

A6: A stalled reaction often indicates catalyst deactivation or reagent insolubility.

  • Catalyst Deactivation: The active Pd(0) may precipitate as inactive palladium black, often due to oxygen contamination or high temperatures.[4] Using more robust ligands can help prevent this.

  • Insolubility: A starting material or an intermediate in the catalytic cycle may have poor solubility in the chosen solvent system, effectively halting the reaction. Try a different solvent like DMF or dioxane that may offer better solubility.[4]

Side Reactions

Q7: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A7: The formation of a biaryl product from the coupling of two this compound molecules is a common side reaction, often promoted by the presence of oxygen.[3]

  • Mitigation: The most effective way to prevent homocoupling is to rigorously degas all solvents and the reaction mixture and to maintain a strict inert atmosphere throughout the experiment.[3]

Influence of Reaction Parameters on Yield

While extensive quantitative data for every combination is substrate-dependent, the following table summarizes the general influence of key parameters on Suzuki coupling yields for aryl bromides, providing a starting point for optimization.

ParameterComponentTypical ConditionsExpected Yield InfluenceRationale & Notes
Catalyst Pd(PPh₃)₄1-5 mol%Good to ExcellentStandard, widely used catalyst. May be less effective for challenging substrates.[8]
Pd(OAc)₂ + Ligand1-5 mol% Pd, 2-10 mol% LigandGood to ExcellentRequires an external ligand (e.g., SPhos, XPhos). Bulky, electron-rich ligands often improve yields for difficult couplings.[11]
Pd(dppf)Cl₂1-5 mol%Good to ExcellentA robust catalyst, often effective for a broad range of substrates.[5]
Base K₂CO₃2-3 equivalentsGood to HighCommon and cost-effective. Typically used in a biphasic solvent system (e.g., Toluene/H₂O).
K₃PO₄2-3 equivalentsHigh to ExcellentA stronger base, often used in anhydrous or biphasic systems. Can be very effective for less reactive aryl halides.[3][9]
Cs₂CO₃2-3 equivalentsHigh to ExcellentOften provides superior yields for difficult couplings but is more expensive.[3]
Solvent Toluene/H₂O (e.g., 5:1)80-110 °CGood to HighStandard biphasic system. Requires vigorous stirring.
1,4-Dioxane/H₂O (e.g., 4:1)80-110 °CHigh to ExcellentOften provides better solubility for polar substrates compared to toluene.[9]
DMF80-120 °CModerate to HighUseful for poorly soluble starting materials, but can be difficult to remove.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Conditions should be optimized for each specific substrate.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

References

Preventing protodeboronation of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 6-Methoxy-2-naphthaleneboronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Understanding Protodeboronation

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, leading to the formation of a deboronated byproduct (in this case, 2-methoxynaphthalene), which reduces the yield of the desired coupled product and complicates purification.

For this compound, the electron-donating nature of the methoxy group increases the electron density on the naphthalene ring, making the carbon-boron bond more susceptible to cleavage. This heightened reactivity towards protodeboronation necessitates careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. With this compound, this side reaction is particularly problematic because the electron-donating methoxy group makes the naphthalene ring more electron-rich, which in turn can accelerate the rate of this undesired reaction, leading to lower yields of your target molecule.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that promote protodeboronation are:

  • High pH: The use of strong bases, such as hydroxides, can significantly accelerate protodeboronation.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[2]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond. While some Suzuki-Miyaura reactions require water, excessive amounts can be detrimental.

  • Inefficient Catalytic System: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling?

A3: To minimize protodeboronation, consider the following strategies:

  • Use a milder base: Switch from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]

  • Optimize the reaction temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be in the range of 60-80 °C.

  • Employ anhydrous conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. In some cases, the addition of molecular sieves can be beneficial.

  • Use a highly active catalyst system: Employing a more efficient palladium catalyst and ligand can accelerate the desired cross-coupling reaction, allowing it to outcompete protodeboronation.

  • Convert the boronic acid to a more stable derivative: Using the pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate of this compound can significantly enhance stability.[1] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired product and significant formation of 2-methoxynaphthalene. The rate of protodeboronation is faster than the rate of the Suzuki-Miyaura coupling.1. Change the Base: Switch from a strong base (e.g., NaOH, KOH) to a milder one (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. 3. Use a More Active Catalyst: Employ a more efficient palladium precatalyst and/or ligand to accelerate the desired reaction. 4. Use a Boronic Ester: Convert this compound to its pinacol or MIDA ester derivative.
Reaction is sluggish at lower temperatures. The catalyst system may not be active enough at the reduced temperature.1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find a more active system. 2. Increase Catalyst Loading: A modest increase in the catalyst and/or ligand loading may improve the reaction rate.
Inconsistent results between batches. Variability in the purity of reagents or the level of atmospheric moisture.1. Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Dry all glassware in an oven and cool under an inert atmosphere. 2. Use High-Purity Reagents: Ensure the this compound and other reagents are of high purity. 3. Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxygen from affecting the catalyst.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling while minimizing protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Seal the flask and purge with the inert gas for 10-15 minutes.

  • Add the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation and Use of this compound MIDA ester

For particularly challenging couplings where protodeboronation is severe, the use of a MIDA boronate is recommended.

Part A: Synthesis of this compound MIDA ester

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to 110 °C and remove water via a Dean-Stark apparatus.

  • After completion, cool the reaction and isolate the crystalline MIDA boronate by filtration.

Part B: Suzuki-Miyaura Coupling with the MIDA ester

  • Follow the procedure in Protocol 1, substituting the this compound with its MIDA ester (1.2 equiv).

  • A small amount of water (e.g., in a mixed solvent system like dioxane/water 10:1) may be required to facilitate the slow release of the boronic acid from the MIDA ester.

Visualizations

Protodeboronation_Mechanism A This compound B Arylboronate anion A->B + Base C Transition State B->C D 2-Methoxynaphthalene (Protodeboronated Product) C->D Base Base (e.g., OH⁻) Proton_Source Proton Source (e.g., H₂O) Proton_Source->C

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow decision decision action action start Low Yield of Desired Product? check_protodeboronation Significant Protodeboronation (2-methoxynaphthalene observed)? start->check_protodeboronation optimize_conditions Optimize Reaction Conditions check_protodeboronation->optimize_conditions Yes check_catalyst Is Reaction Sluggish? check_protodeboronation->check_catalyst No change_base Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) optimize_conditions->change_base lower_temp Lower Reaction Temperature change_base->lower_temp use_ester Use Boronic Ester (Pinacol or MIDA) lower_temp->use_ester success Improved Yield use_ester->success improve_catalyst Use More Active Catalyst/ Increase Loading check_catalyst->improve_catalyst Yes check_catalyst->success No improve_catalyst->success

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

References

Optimization of reaction conditions for 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxy-2-naphthaleneboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges during its use in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is advised.[1] Avoid repeated freeze-thaw cycles.

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

Low yields in Suzuki coupling reactions are a common issue. The first parameters to check are:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2][3]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of the boronic acid.[3] It is critical to properly degas solvents and run the reaction under an inert atmosphere like nitrogen or argon.[2][4]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often linked. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials.[2][3]

Q3: I am observing a significant amount of a byproduct that appears to be 6-methoxynaphthalene. What is causing this?

This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5] This is a common degradation pathway for arylboronic acids, especially under basic and thermal conditions.[2][5] The electron-donating nature of the methoxy group on the naphthalene ring can make this substrate more susceptible to protodeboronation.[5]

Q4: How can I minimize protodeboronation of this compound?

To minimize this side reaction, consider the following strategies:

  • Use Milder Bases: Switching to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), can be effective.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]

  • Anhydrous Conditions: For sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]

  • Lower Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

Q5: The purification of my final product is challenging due to byproducts with similar polarity. What purification strategies are recommended?

Separating compounds with similar polarities is a frequent challenge in purification.

  • Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often effective.[6] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation.[6]

  • Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method.[6]

  • Aqueous Work-up: A standard aqueous work-up is an essential first step to remove inorganic salts and water-soluble impurities.[6] A basic aqueous wash can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst.[2] 2. Inefficient Oxidative Addition.[2] 3. Ineffective Transmetalation.[2] 4. Incorrect Base or Solvent.[2][4]1. Use a fresh batch of catalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure rigorous degassing.[2] 2. For less reactive aryl halides (e.g., chlorides), use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[2] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider adding a small amount of water to improve base solubility and facilitate boronate formation.[2] 4. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[4][7]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen.[3] 2. Use of a Pd(II) precatalyst that can promote homocoupling during its reduction.[6]1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[4][6] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[6]
Formation of 6-methoxynaphthalene (Protodeboronation) 1. Harsh Basic Conditions.[2] 2. Elevated Temperatures.[2] 3. Presence of Water.[5]1. Use milder bases like KF or K₂CO₃.[2][8] 2. Run the reaction at a lower temperature for a longer duration. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts. 2. Residual Palladium Catalyst.1. Employ careful column chromatography with a shallow solvent gradient or attempt recrystallization.[6] 2. For pharmaceutical applications, removing trace palladium is critical.[6] Methods include filtration through celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for specific substrates and reaction scales.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by bubbling the gas through the solvent or by using freeze-pump-thaw cycles for the solvent.[2][4]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2][3]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[2][6]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex R-Pd(II)-X L_n oxidative_addition->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation pdii_aryl_complex R-Pd(II)-Ar L_n transmetalation->pdii_aryl_complex boronate Ar-B(OR)3- boronate->transmetalation base Base base->boronate Activation boronic_acid Ar-B(OH)2 boronic_acid->base reductive_elimination Reductive Elimination pdii_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_inert Verify Inert Atmosphere (Degassing, N2/Ar) start->check_inert check_reagents Check Reagent Purity & Stability start->check_reagents check_catalyst Evaluate Catalyst/Ligand start->check_catalyst optimize_base Optimize Base check_inert->optimize_base check_reagents->optimize_base check_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) optimize_temp->side_reactions side_reactions->start Re-evaluate solution Improved Yield side_reactions->solution

References

Technical Support Center: Purification of Products from 6-Methoxy-2-naphthaleneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of products from reactions involving 6-Methoxy-2-naphthaleneboronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound in Suzuki-Miyaura reactions?

A1: The most prevalent impurities include unreacted this compound, homocoupled byproducts of the boronic acid, residual palladium catalyst, and byproducts from the decomposition of the boronic acid (protodeboronation).

Q2: What is the standard work-up procedure for a Suzuki-Miyaura reaction involving this compound?

A2: A typical aqueous work-up is the first step to remove inorganic salts and water-soluble impurities. This generally involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine.

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the crude product in an organic solvent with an aqueous solution of a base such as 1-2 M sodium hydroxide (NaOH), the acidic boronic acid is converted to its water-soluble boronate salt, which can then be separated in the aqueous layer.[1]

Q4: What are the best methods for removing residual palladium catalyst?

A4: For pharmaceutical applications, reducing palladium to parts-per-million (ppm) levels is crucial. Methods include filtration through celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.

Q5: My product appears as an oil and will not crystallize. What should I do?

A5: This phenomenon, known as "oiling out," can occur due to the presence of impurities that depress the melting point or if the solution is too supersaturated.[2][3] First, try to purify the oil further using column chromatography. If the product is intrinsically an oil at room temperature, chromatography is the most suitable purification method. If you believe it should be a solid, refer to the detailed troubleshooting guide on "oiling out" below.

Troubleshooting Guides

Issue 1: Unreacted Boronic Acid Co-elutes with the Product During Silica Gel Chromatography

Possible Cause: The polarity of your desired product and the unreacted this compound are very similar, leading to poor separation on silica gel.

Solutions:

  • Basic Wash Pre-Chromatography: Before attempting chromatography, perform a basic aqueous wash (e.g., with 1-2 M NaOH) to remove the majority of the acidic boronic acid.[1]

  • Modify the Eluent System:

    • Add a small amount of acetic acid to the mobile phase. This can help to suppress the ionization of the boronic acid and reduce its interaction with the silica gel, potentially improving separation.

    • Try a different solvent system. If a hexane/ethyl acetate gradient is not effective, consider systems like dichloromethane/methanol.[1]

  • Use a Specialized Scavenger: Employ a scavenger resin designed to bind boronic acids, such as SiliaBond DEAM or SiliaBond Diol.[4]

Issue 2: The Final Product is a Persistent Oil ("Oiling Out") During Recrystallization

Possible Cause: "Oiling out" happens when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This can be due to a low melting point of the compound, high impurity levels, or too rapid cooling.[2][3]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the supersaturation. Allow the solution to cool much more slowly.[3][5]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.[6]

  • Change the Solvent System: The initial solvent may not be appropriate. Try common recrystallization solvents such as ethanol, or solvent pairs like hexane/acetone or hexane/ethyl acetate.[7]

  • Purify Further: The presence of significant impurities can lower the melting point and promote oiling out.[8] Purify the crude material by column chromatography before attempting recrystallization.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

  • Ethyl acetate

  • 1 M NaOH solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.

  • Basic Wash: Separate the organic layer and wash it with 1 M NaOH solution to remove unreacted boronic acid.

  • Final Washes: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, further purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the final product.[1][7]

Data Presentation

Table 1: Comparison of Palladium Scavengers
Scavenger TypeExampleTypical LoadingConditionsInitial Pd (ppm)Final Pd (ppm)Removal Efficiency
Thiol-based (Silica) SiliaMetS Thiol5-10 equivalentsRoom Temp to 80 °C, 1-24 h500 - 2000<10 - 50>90%
Amine-based (Silica) SiliaBond DMAP5-10 equivalentsRoom Temp, 1-5 h~1500<100~93%
Polystyrene-based MP-TMT0.20 wtDMF, overnight3307-30>90%[9]
Activated Carbon N/A5-10 wt%Room Temp, 1-3 h100 - 500<10 - 50Variable, ~90%

Note: Efficiency can vary significantly based on the specific substrate, solvent, and temperature.

Visualizations

Experimental Workflow for Suzuki-Miyaura Reaction and Purification

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Extraction cluster_purification Purification start Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Base degas Degas with Inert Gas start->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat & Stir (Monitor by TLC/LC-MS) add_solvent->heat cool Cool to RT heat->cool dilute Dilute with Organic Solvent cool->dilute wash_water Wash with Water dilute->wash_water wash_base Wash with 1M NaOH (Removes Boronic Acid) wash_water->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (e.g., MgSO4) & Concentrate wash_brine->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: General experimental workflow for the purification of Suzuki coupling products.

Troubleshooting Decision Tree for Product Purification

troubleshooting_purification cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Crude Product Obtained check_purity Analyze Purity (TLC/LC-MS) start->check_purity co_elution Co-elution of Product & Impurity? check_purity->co_elution Low Purity streaking Product Streaking? check_purity->streaking Low Purity oiling_out Product 'Oils Out'? check_purity->oiling_out Low Purity no_crystals No Crystals Form? check_purity->no_crystals Low Purity pure_product Pure Product check_purity->pure_product High Purity co_elution_sol - Perform pre-chromatography wash - Modify eluent system - Use scavenger resin co_elution->co_elution_sol streaking_sol - Add modifier (e.g., Acetic Acid) - Change stationary phase streaking->streaking_sol oiling_out_sol - Re-heat and add more solvent - Cool slowly - Scratch flask or add seed crystal oiling_out->oiling_out_sol no_crystals_sol - Concentrate solution - Change solvent - Induce nucleation (scratch/seed) no_crystals->no_crystals_sol

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: 6-Methoxy-2-naphthaleneboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-2-naphthaleneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of catalyst deactivation in my Suzuki-Miyaura reaction using this compound?

A1: The most common visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black". This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. Other indicators include a reaction that stalls before completion (as monitored by TLC or LC-MS) or a significant color change in the reaction mixture that is not associated with product formation.

Q2: Can the methoxy group on the naphthalene ring influence catalyst deactivation?

A2: Yes, the electronic properties of the methoxy group, an electron-donating group, can influence the electron density of the naphthalene system. While this can be beneficial for the oxidative addition step of the catalytic cycle, it may also affect the stability of the organopalladium intermediates. However, direct electronic effects of the methoxy group on the rate of catalyst deactivation are not as commonly reported as other factors like oxygen presence or ligand degradation.

Q3: How does the quality of this compound affect the catalyst?

A3: The purity of this compound is crucial. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive cyclic anhydrides (boroxines) upon storage. Impurities from the synthesis of the boronic acid can also poison the palladium catalyst. It is highly recommended to use fresh, high-purity this compound or to purify it before use if its quality is uncertain.

Q4: What are the main side reactions that can be mistaken for or contribute to catalyst deactivation?

A4: The primary side reactions in Suzuki-Miyaura couplings are:

  • Homocoupling: The coupling of two molecules of this compound to form a binaphthyl derivative. This is often promoted by the presence of oxygen.

  • Protodeboronation: The loss of the boronic acid group from this compound, resulting in the formation of 2-methoxynaphthalene. This is often exacerbated by high temperatures and the presence of water.

  • Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom.

These side reactions consume the starting materials and can sometimes be misinterpreted as low catalyst activity.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere. - Ensure rigorous degassing of all solvents and the reaction mixture to prevent oxidation of the active Pd(0) catalyst. - Consider using a more robust pre-catalyst that is known to reliably generate the active Pd(0) species in situ.
Poor Quality of this compound - Check the purity of the boronic acid by NMR. - Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be more resistant to protodeboronation.
Suboptimal Reaction Conditions - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is critical for activating the boronic acid. - Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with a small amount of water is often necessary to dissolve the base and facilitate the reaction. - Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition of starting materials or product.
Issue 2: Formation of Palladium Black
Potential Cause Troubleshooting Steps
Presence of Oxygen - Improve the degassing procedure. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
Ligand Degradation - Use a higher ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized. - Choose a more sterically bulky and electron-rich phosphine ligand, which can form more stable complexes with palladium.
High Reaction Temperature - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.

Data Presentation

Table 1: Illustrative Yields for a Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid Using Different Catalytic Systems

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001265
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O80892
3Pd(PPh₃)₄ (3)-Cs₂CO₃THF/H₂O701685
4Pd/C (5)-Na₂CO₃Ethanol/H₂O802450

Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields will be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

Objective: To provide a standard procedure for the cross-coupling of this compound with an aryl halide.

Methodology:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the Schlenk flask via syringe.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Screening for Reaction Optimization

Objective: To systematically screen different palladium catalysts and ligands to identify the optimal conditions for the coupling of this compound.

Methodology:

  • Arrange an array of reaction vials in a parallel synthesis block.

  • To each vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0 equiv.).

  • Prepare stock solutions of different palladium precursors and ligands in a suitable degassed solvent.

  • Add a different catalyst/ligand combination to each vial.

  • Add the degassed solvent system to each vial.

  • Seal the vials and heat the block to the desired temperature with vigorous stirring for a set amount of time (e.g., 12 hours).

  • After cooling, quench each reaction and analyze the product yield in each vial by a suitable analytical method (e.g., LC-MS with an internal standard).

Protocol 3: Catalyst Recycling Study to Assess Deactivation

Objective: To evaluate the stability and reusability of a heterogeneous palladium catalyst (e.g., Pd/C) in the Suzuki-Miyaura reaction with this compound.

Methodology:

  • Perform the Suzuki-Miyaura reaction as described in Protocol 1 using a heterogeneous palladium catalyst.

  • Upon completion of the first reaction cycle, separate the catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst with the reaction solvent and then with a low-boiling organic solvent (e.g., diethyl ether) and dry it under vacuum.

  • Use the recovered catalyst in a subsequent reaction with fresh starting materials under the same conditions.

  • Repeat this cycle several times, analyzing the product yield for each run. A decrease in yield over subsequent cycles indicates catalyst deactivation.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps start Low or No Product Formation reagent_quality Check Reagent Quality - Fresh Catalyst/Ligand? - Boronic Acid Purity? start->reagent_quality Possible Cause reaction_setup Review Reaction Setup - Degassing Thorough? - Correct Stoichiometry? start->reaction_setup Possible Cause optimize_conditions Optimize Conditions - Screen Bases - Screen Solvents - Adjust Temperature reagent_quality->optimize_conditions catalyst_system Modify Catalyst System - Increase Ligand Ratio - Use Robust Pre-catalyst reagent_quality->catalyst_system boronic_acid_stability Address Boronic Acid Instability - Use Pinacol Ester - Shorter Reaction Time reagent_quality->boronic_acid_stability reaction_setup->optimize_conditions success Improved Yield optimize_conditions->success catalyst_system->success boronic_acid_stability->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n-R' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product aryl_halide R-X boronic_acid R'-B(OH)₂ base Base Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst pd_black Palladium Black (Inactive Aggregates) active_catalyst->pd_black oxidized_pd Oxidized Pd(II) (Inactive) active_catalyst->oxidized_pd poisoned_catalyst Poisoned Catalyst (e.g., by impurities) active_catalyst->poisoned_catalyst oxygen Oxygen oxygen->oxidized_pd impurities Impurities impurities->poisoned_catalyst high_temp High Temperature Ligand Dissociation high_temp->pd_black

How to avoid homocoupling of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 6-Methoxy-2-naphthaleneboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on avoiding the formation of the homocoupling byproduct.

Troubleshooting Guide: Minimizing Homocoupling

This guide provides solutions to common issues observed during your experiments.

Problem Potential Cause Recommended Solution
Significant formation of a homocoupled byproduct (6,6'-dimethoxy-2,2'-binaphthyl) 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1]1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by performing 3-5 freeze-pump-thaw cycles for more sensitive reactions.
2. Use of a Pd(II) precatalyst: Pd(II) sources like Pd(OAc)₂ can react directly with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[1]2a. Utilize a Pd(0) Catalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.
3. Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.3a. Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing homocoupling pathway.[2]
Low yield of the desired cross-coupled product 1. Inefficient Transmetalation: The transfer of the naphthyl group from boron to palladium may be slow.1a. Optimize the Base: The choice of base is critical for activating the boronic acid. For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.
2. High Concentration of Boronic Acid: A high instantaneous concentration of this compound can favor the bimolecular homocoupling reaction.2a. Slow Addition: Add the this compound solution to the reaction mixture slowly over a period of time using a syringe pump. This keeps its concentration low and minimizes homocoupling.
3. Inappropriate Reaction Temperature: The reaction temperature can influence the rates of both the desired reaction and side reactions.3a. Temperature Optimization: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your specific substrates.
Difficult purification of the final product 1. Co-elution of the product and homocoupled byproduct: The desired product and the homocoupled dimer often have similar polarities, making chromatographic separation challenging.1a. Optimize Reaction Conditions to Minimize Homocoupling: The most effective approach is to prevent the formation of the homocoupling byproduct in the first place by implementing the strategies outlined above.
1b. Explore Different Chromatographic Conditions: If homocoupling cannot be completely avoided, experiment with different solvent systems and stationary phases for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (6,6'-dimethoxy-2,2'-binaphthyl). This is problematic because it consumes your starting material, reduces the yield of your desired product, and the resulting byproduct can be difficult to separate from the target molecule due to their structural similarities.

Q2: What is the primary cause of homocoupling?

A2: The presence of molecular oxygen is a major contributor to homocoupling.[1] Oxygen can oxidize the active palladium(0) catalyst to palladium(II), which can then mediate the homocoupling of the boronic acid. Using a palladium(II) precatalyst can also lead to homocoupling as it gets reduced to the active palladium(0) species.[1]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous degassing of your solvents and reaction mixture is crucial. The two most common methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: This involves freezing the solvent, applying a vacuum to remove dissolved gases, and then thawing under an inert atmosphere. Repeating this cycle 3-5 times is highly effective.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step that can be a source of homocoupling. If you must use a Pd(II) source like Pd(OAc)₂, ensuring strictly anaerobic conditions is even more critical.

Q5: What role do ligands play in preventing homocoupling?

A5: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are known to accelerate the desired reductive elimination step of the Suzuki-Miyaura catalytic cycle, which outcompetes the homocoupling pathway.[2]

Q6: Does the choice of base matter?

A6: Absolutely. The base activates the boronic acid for the transmetalation step. For electron-rich boronic acids like this compound, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often lead to better yields and can help to favor the cross-coupling reaction.

Data Presentation: Impact of Reaction Conditions on Homocoupling

Table 1: Illustrative Yields of Cross-Coupling vs. Homocoupling under Various Conditions

EntryPalladium SourceLigandBaseAtmosphereCross-Coupling Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Air6525
2Pd(OAc)₂PPh₃K₂CO₃Nitrogen8010
3Pd(PPh₃)₄-K₂CO₃Nitrogen885
4Pd(OAc)₂SPhosK₃PO₄Nitrogen95<2
5Pd(OAc)₂XPhosCs₂CO₃Nitrogen97<1

Note: The data in this table is representative and intended to illustrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, this compound, and the base.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_0 Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Homocoupling_Pathway cluster_1 Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Pd(II) Species Pd(II) Species Pd(0)L2->Pd(II) Species Oxidation (O2) Ar'-Pd(II)-Ar'(L2) Ar'-Pd(II)-Ar'(L2) Pd(II) Species->Ar'-Pd(II)-Ar'(L2) 2 x Ar'B(OH)2 Ar'-Pd(II)-Ar'(L2)->Pd(0)L2 Reduction Ar'-Ar' Homocoupling Product Ar'-Pd(II)-Ar'(L2)->Ar'-Ar'

The competing homocoupling pathway often initiated by oxygen.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is the system rigorously degassed? Start->Check_Degassing Degas Improve degassing (sparge or freeze-pump-thaw) Check_Degassing->Degas No Check_Catalyst Using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) source Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Switch_Ligand Use a bulky, electron-rich phosphine ligand Check_Ligand->Switch_Ligand No Check_Base Is the base strong enough? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Try K3PO4 or Cs2CO3 Check_Base->Switch_Base No End Homocoupling Minimized Check_Base->End Yes Switch_Base->End

A troubleshooting workflow to minimize homocoupling.

References

Stability issues with 6-Methoxy-2-naphthaleneboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methoxy-2-naphthaleneboronic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The boronic acid group can be oxidized, leading to the formation of the corresponding phenol (6-methoxy-2-naphthol) and boric acid. This can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. Generally, arylboronic acids are most stable at a slightly acidic pH. Both strongly acidic and strongly basic conditions can accelerate the rate of protodeboronation. The optimal pH for stability should be determined empirically for your specific application.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound has limited solubility in water but is soluble in many polar organic solvents.[1] Commonly used solvents include:

  • Methanol (slightly soluble, heating may be required)[2]

  • Dimethyl sulfoxide (DMSO) (slightly soluble)[2]

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Ethanol

It is crucial to use anhydrous solvents whenever possible, as the presence of water can facilitate degradation.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen if the solvent allows. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Moisture: Use tightly sealed containers to prevent the ingress of moisture.

For long-term storage, it is often best to store the compound as a solid in a desiccator at low temperature.

Troubleshooting Guides

Problem 1: My reaction yield using a this compound solution is lower than expected.

Possible Cause Troubleshooting Step
Degradation of the boronic acid solution Prepare a fresh solution of this compound immediately before use. If the solution must be stored, follow the recommended storage conditions (see FAQ Q4). Consider analyzing the purity of the solution by HPLC or NMR before use.
Presence of water in the reaction Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Inappropriate reaction pH If your reaction conditions are strongly acidic or basic, this may be degrading the boronic acid. If possible, adjust the pH to be closer to neutral.
Oxidation during the reaction Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon).

Problem 2: I observe an increasing number of impurity peaks in the HPLC analysis of my this compound solution over time.

Possible Cause Troubleshooting Step
Solution instability This is indicative of degradation. The new peaks are likely degradation products such as 6-methoxy-2-naphthol (from oxidation) or naphthalene (from protodeboronation). Review your storage conditions (temperature, light exposure, atmosphere).
Solvent reactivity The solvent may be reacting with the boronic acid. Ensure the chosen solvent is appropriate and of high purity. For example, unstabilized THF can contain peroxides that accelerate oxidation.
Contamination The solution may have been contaminated with an acid, base, or oxidizing agent. Use high-purity solvents and clean glassware.

Quantitative Data Summary

Factor General Effect on Arylboronic Acid Stability Recommendations for this compound
pH Stability is generally highest in slightly acidic to neutral conditions. Both high and low pH can accelerate protodeboronation.Empirically determine the optimal pH for your application. Buffer the solution if necessary.
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (2-8°C or frozen). Avoid heating solutions for extended periods.
Light UV light can promote oxidative degradation.Protect solutions from light using amber vials or by wrapping containers.
Oxygen Oxygen is a key component in oxidative degradation.Use degassed solvents and store solutions under an inert atmosphere (N₂ or Ar).
Solvent Protic solvents (especially water) can participate in protodeboronation. Solvents can contain impurities (e.g., peroxides in THF) that promote oxidation.Use high-purity, anhydrous solvents. If using THF, ensure it is fresh and stabilized.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[3][4]

Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before HPLC analysis.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 60°C for a specified time. Neutralize with 1 M HCl before HPLC analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven at a specified temperature (e.g., 60°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical starting point could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or acetic acid).

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify the retention times of the major degradation products.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

Objective: To qualitatively observe the degradation of this compound in solution.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR spectrometer

  • NMR tubes

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integration of the protons of the intact molecule.

  • Stress Application: Subject the NMR tube to a stress condition (e.g., add a drop of D₂O, expose to air and light, or gently heat).

  • Time-course Monitoring: Acquire ¹H NMR spectra at various time intervals.

  • Spectral Analysis: Compare the spectra over time. Look for:

    • A decrease in the integration of the signals corresponding to this compound.

    • The appearance of new signals corresponding to degradation products. For example, the formation of 6-methoxy-2-naphthol would result in a characteristic set of aromatic signals.

Visualizations

degradation_pathways This compound This compound protodeboronation Protodeboronation This compound->protodeboronation  Acid/Base, H₂O oxidation Oxidation This compound->oxidation  O₂, Light, Heat naphthalene 6-Methoxynaphthalene protodeboronation->naphthalene naphthol 6-Methoxy-2-naphthol oxidation->naphthol

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidative Oxidative Degradation stock->oxidative thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

logical_troubleshooting start Low Reaction Yield or Impurities Observed check_solution Is the boronic acid solution fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_conditions Are reaction conditions anhydrous and inert? yes_fresh->check_conditions prepare_fresh Prepare a fresh solution and re-run no_fresh->prepare_fresh end Problem likely resolved prepare_fresh->end yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_ph Is the reaction pH extreme (highly acidic/basic)? yes_conditions->check_ph improve_conditions Use anhydrous solvents and inert atmosphere no_conditions->improve_conditions improve_conditions->end yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No adjust_ph Adjust pH towards neutral if possible yes_ph->adjust_ph no_ph->end adjust_ph->end

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Efficient 6-Methoxy-2-naphthaleneboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-2-naphthaleneboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the Suzuki-Miyaura coupling, and why is it used for this compound?

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[1][2][3][4] It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its byproducts.[2] this compound is a valuable building block for synthesizing complex molecules in pharmaceuticals and materials science.[5]

Q2: What is the general mechanism of the Suzuki-Miyaura coupling?

The catalytic cycle typically involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) complex.[2][3][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[2][3][6] The base activates the boronic acid, making it more nucleophilic.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2][3][6]

Q3: Why is the choice of base so critical in this reaction?

The base is crucial for the transmetalation step.[7] It activates the boronic acid by forming a more nucleophilic borate anion, which facilitates the transfer of the naphthalene moiety to the palladium catalyst.[8][9] The strength and solubility of the base can significantly impact the reaction rate and yield, and an inappropriate choice can lead to side reactions or degradation of starting materials.[7][8]

Troubleshooting Guide

Issue 1: Low to No Yield

Q: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A: Low yields can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not have been generated or has been deactivated.[10][11] Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst, confirm the conditions are suitable for its reduction to Pd(0).[10]

  • Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[12] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10][12]

  • Suboptimal Base or Solvent: The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[7][12] The solvent system needs to solubilize the reactants, catalyst, and base. Often, a mixture of an organic solvent (like dioxane or toluene) with water is effective for dissolving inorganic bases.[11]

  • Poor Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[12]

Issue 2: Significant Side Reactions

Q: I am observing significant amounts of side products, such as the homocoupling of the boronic acid or protodeboronation. How can these be minimized?

A: The formation of side products is a common challenge. Here’s how to address them:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich boronic acids.[8][12]

    • Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching to milder bases like K₂CO₃ or KF.

    • Anhydrous Conditions: Since water is a proton source, using anhydrous conditions can significantly reduce protodeboronation.

    • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin), can prevent premature decomposition.[10][11]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[8][12]

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[10]

    • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different ligands may be necessary.

Logical Troubleshooting Workflow

G start Low Yield or Side Reactions check_catalyst Is the catalyst active and properly degassed? start->check_catalyst check_reagents Are the boronic acid and halide pure and stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst/ligand. Improve degassing protocol. check_catalyst->solution_catalyst No check_conditions Are the base, solvent, and temperature optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, pure reagents. Consider converting boronic acid to a pinacol ester. check_reagents->solution_reagents No solution_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Adjust solvent/water ratio. Optimize temperature. check_conditions->solution_conditions No final_product Improved Yield check_conditions->final_product Yes solution_catalyst->final_product solution_reagents->final_product solution_conditions->final_product

Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.

Data Presentation: Key Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical for a successful coupling. The following table summarizes common conditions that can be used as a starting point for optimization.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(II) sources like Pd(dppf)Cl₂ and Pd(OAc)₂ are often more air-stable but require in-situ reduction.[10]
Ligand PPh₃, dppf, SPhos, XPhosFor electron-rich or sterically hindered partners, bulky and electron-rich ligands like SPhos or XPhos can improve yields by facilitating oxidative addition.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFK₃PO₄ and Cs₂CO₃ are strong bases often effective for challenging couplings.[7][13] K₂CO₃ is a standard, milder option.[13] KF is useful for base-sensitive substrates.[10][13]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic system is common to dissolve the inorganic base and organic reactants.[11] The ratio of organic solvent to water should be optimized.[14]
Temperature 80-110 °CHigher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeboronation.[10][11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, perform three cycles of vacuum followed by backfilling with the inert gas.[10][15]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[6][10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[10][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base degas Purge with Inert Gas (Ar or N2) reagents->degas add_solvent Add Degassed Solvent degas->add_solvent add_catalyst Add Pd Catalyst and Ligand add_solvent->add_catalyst heat Heat to 80-110 °C with Stirring add_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute and Extract with Organic Solvent cool->extract purify Dry, Concentrate, and Purify via Column Chromatography extract->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

In-Depth 1H NMR Analysis of 6-Methoxy-2-naphthaleneboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical reagents is paramount. This guide provides a detailed 1H NMR analysis of 6-Methoxy-2-naphthaleneboronic acid, a versatile building block in organic synthesis. We present a comparative analysis with related naphthalene derivatives to elucidate the electronic effects of the methoxy and boronic acid substituents on the naphthalene scaffold.

Structural Elucidation via 1H NMR Spectroscopy

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons are influenced by their local electronic environment, which is in turn dictated by the electron-donating methoxy group (-OCH3) and the electron-withdrawing boronic acid group [-B(OH)2].

A detailed protocol for acquiring a 1H NMR spectrum is provided in the Experimental Protocols section.

Comparative 1H NMR Data Analysis

To understand the substituent effects on the 1H NMR spectrum of this compound, a comparison with related naphthalene derivatives is crucial. The following table summarizes the key 1H NMR data for the target molecule and its analogues.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -OCH3 ~3.9 s N/A
H-1, H-3 ~7.8-8.2 m ~8-9
H-4 ~7.8 d ~8.5
H-5 ~7.7 d ~9.0
H-7 ~7.1 dd ~9.0, 2.5
H-8 ~7.2 d ~2.5
2-Naphthaleneboronic acidAromatic H7.5-8.5mN/A
6-Methoxynaphthalene-OCH3~3.9sN/A
Aromatic H7.1-7.8mN/A
2-Bromo-6-methoxynaphthalene-OCH33.91sN/A
H-17.66d8.8
H-37.55dd8.6, 1.9
H-47.70d8.6
H-57.62d9.0
H-77.14dd9.0, 2.5
H-87.08d2.5

Note: The chemical shifts for this compound are predicted based on the analysis of substituent effects and data from similar compounds, as specific experimental data was not available in the searched literature. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "m" a multiplet.

Interpretation of Substituent Effects

The electron-donating methoxy group at the C-6 position increases electron density on the naphthalene ring, particularly at the ortho and para positions (C-5 and C-7). This increased shielding results in an upfield shift (lower ppm) for the protons at these positions compared to unsubstituted naphthalene.

Conversely, the electron-withdrawing boronic acid group at the C-2 position deshields the protons in its vicinity, leading to a downfield shift (higher ppm). This effect is most pronounced for the protons at the ortho positions (H-1 and H-3).

The interplay of these two opposing electronic effects results in the unique 1H NMR spectrum of this compound. The provided data for 2-bromo-6-methoxynaphthalene serves as a useful comparison, as the bromine atom is also an electron-withdrawing group, though its effect differs from that of a boronic acid.

Experimental Protocols

1H NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then placed in an NMR tube and analyzed using a high-resolution NMR spectrometer. The resulting spectrum displays the chemical shifts of the various protons in the molecule relative to the TMS standard.

Visualizing Molecular Structure and Proton Assignment

The following diagram illustrates the structure of this compound with the assigned proton labels corresponding to the data in the comparison table.

Figure 1. Structure of this compound.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound, which is essential for its effective utilization in research and development. The comparative data and structural analysis offer valuable insights for scientists working with this and related compounds.

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of key intermediates like 6-Methoxy-2-naphthaleneboronic acid is critical. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this important arylboronic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine analysis and purity assessment of this compound. The chromophore of the naphthalene ring system allows for sensitive detection using a UV detector.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of this compound in a diluent of acetonitrile/water (50:50, v/v) to a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Samples for analysis should be diluted to fall within the calibration range.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of aromatic boronic acids.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.

    • 0-15 min: 30% B to 80% B

    • 15-17 min: 80% B to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the naphthalene chromophore)

  • Injection Volume: 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis, impurity profiling, and analysis in complex matrices. The mass spectrometer provides mass-to-charge ratio information, which aids in the definitive identification of the analyte.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution to concentrations ranging from 1 ng/mL to 1000 ng/mL in the initial mobile phase composition.

  • Perform a protein precipitation or solid-phase extraction for samples in biological matrices to remove interferences.

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for faster analysis and better resolution.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% B to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode to detect the boronic acid moiety.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a precursor ion corresponding to the deprotonated molecule [M-H]⁻ and a characteristic product ion. A full scan mode can be used for qualitative analysis.

Performance Comparison

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; combines chromatographic separation with mass analysis.
Sensitivity µg/mL range (LOD ~0.1 µg/mL)ng/mL to pg/mL range (LOD <1 ng/mL)
Quantitative Linearity Good over 2-3 orders of magnitude.Excellent over 3-4 orders of magnitude.
Identification Confidence Based on retention time comparison with a standard.High; based on retention time and mass-to-charge ratio (and fragmentation pattern in MS/MS).
Matrix Effect Less susceptible to matrix effects.More susceptible to ion suppression or enhancement from matrix components.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized expertise.
Typical Application Routine quality control, purity analysis, high-concentration assays.Trace analysis, impurity identification, pharmacokinetic studies, analysis in complex matrices.

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detector UV-Vis Detector HPLC->UV_Detector Eluent Chromatography_Software Chromatography Software UV_Detector->Chromatography_Software Signal Quantification Quantification & Reporting Chromatography_Software->Quantification

Figure 1. General experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC LC System (Pump, Autosampler, Column) Standard_Prep->LC Sample_Prep Sample Preparation (e.g., SPE, LLE) Sample_Prep->LC MS Mass Spectrometer LC->MS Eluent MS_Software Mass Spectrometry Software MS->MS_Software Data Quant_Qual Quantification & Qualitative Analysis MS_Software->Quant_Qual

Figure 2. General experimental workflow for LC-MS analysis.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the analysis. For routine quality control and assays where sensitivity is not a major concern, HPLC-UV provides a reliable and cost-effective solution. For applications requiring high sensitivity, high selectivity, and definitive identification, such as in trace impurity analysis or bioanalysis, LC-MS is the superior technique. The detailed protocols and comparative data presented in this guide offer a solid foundation for developing and validating analytical methods for this compound in a variety of research and development settings.

References

Navigating Purity: A Comparative Guide to the Assessment of Synthesized 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 6-Methoxy-2-naphthaleneboronic acid, a key building block in organic synthesis. We present supporting experimental data and detailed protocols to facilitate an informed choice of purity assessment strategy.

The synthesis of this compound, commonly achieved through a Grignard reaction with 6-bromo-2-methoxynaphthalene, can introduce several potential impurities. These include unreacted starting materials, byproducts of the Grignard reaction, and degradation products of the boronic acid itself. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product and ensure its suitability for downstream applications.

Key Purity Assessment Methodologies

The primary techniques for evaluating the purity of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparison of Analytical Techniques

FeatureHPLC-UV¹H NMRLC-MS
Primary Use Quantitative purity assessment and separation of impurities.Structural confirmation and identification of major components.Highly sensitive detection and identification of trace impurities.
Measures Percentage area of the main peak relative to impurity peaks.Chemical shifts and integrals of protons to confirm structure and ratio of components.Mass-to-charge ratio for identification and peak area for quantification.
Key Impurities Detected Unreacted 6-bromo-2-methoxynaphthalene, 6,6'-dimethoxy-2,2'-binaphthyl.Boronic acid anhydride (boroxin), residual solvents.Aforementioned impurities plus other trace byproducts.
Advantages Robust, reproducible, and widely available for quantitative analysis.Provides unambiguous structural information. Good for detecting boroxin formation.Exceptional sensitivity and selectivity for trace impurity profiling.
Limitations Co-elution of impurities can occur. Requires reference standards for absolute quantification.Lower sensitivity compared to chromatographic methods. Not ideal for complex mixtures.Quantitative accuracy can be matrix-dependent. Higher instrumentation cost.

Experimental Workflows and Signaling Pathways

To aid in the selection and implementation of these techniques, the following diagrams illustrate the logical workflow for purity assessment and the potential impurity formation pathways.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Interpretation Start 6-bromo-2-methoxynaphthalene Grignard Grignard Reaction Start->Grignard Product Crude this compound Grignard->Product HPLC HPLC-UV Analysis Product->HPLC Quantitative Purity NMR ¹H NMR Analysis Product->NMR Structural Confirmation LCMS LC-MS Analysis Product->LCMS Impurity Profiling Purity Purity (%) HPLC->Purity Structure Structural Integrity NMR->Structure Impurities Impurity Identification LCMS->Impurities Final Final Purity Assessment Purity->Final Structure->Final Impurities->Final

Purity Assessment Workflow

Impurity_Formation_Pathway Potential Impurity Formation Pathways cluster_reactants Reactants cluster_reaction Grignard Reaction cluster_products Products & Impurities A 6-bromo-2-methoxynaphthalene B Grignard Reagent (6-methoxy-2-naphthylmagnesium bromide) A->B Mg, THF F Unreacted Starting Material A->F C Main Reaction B->C + B(OR)₃ G Homocoupling Product (6,6'-dimethoxy-2,2'-binaphthyl) B->G Wurtz Coupling E This compound C->E D Side Reactions H Boronic Anhydride (Boroxin) E->H Dehydration

Impurity Formation Pathways

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the purity of this compound and separating it from its non-polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of the synthesized compound and for detecting the presence of the corresponding boronic acid anhydride (boroxin).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the chemical shift range of aromatic and methoxy protons.

  • Data Analysis: The presence of broad peaks in the aromatic region and a shift in the B(OH)₂ proton signal can indicate the formation of the boroxin.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and selective method for the identification and potential quantification of trace impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using ammonium formate or ammonium acetate as an additive instead of formic acid). A UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm) can be used for faster analysis and better resolution.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio. Extracted ion chromatograms can be used to assess the presence and relative abundance of specific impurities.

By employing these methodologies, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their subsequent research and development endeavors.

A Comparative Guide to 6-Methoxy-2-naphthaleneboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of boronic acids as coupling partners in palladium-catalyzed cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic campaign. 6-Methoxy-2-naphthaleneboronic acid is a valuable reagent for introducing the 6-methoxynaphthyl moiety, a common structural motif in biologically active molecules and functional materials. This guide provides an objective comparison of this compound with other commonly used boronic acids, namely phenylboronic acid, 4-carboxyphenylboronic acid, and 4-biphenylboronic acid. The comparison is focused on their performance in the widely applied Suzuki-Miyaura cross-coupling reaction, with supporting data and experimental protocols.

Physicochemical Properties and Reactivity Profiles

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. These factors primarily influence the crucial transmetalation step of the catalytic cycle.

  • This compound: The methoxy group on the naphthalene ring is electron-donating, which generally increases the nucleophilicity of the aryl group and can facilitate the transmetalation step. The extended aromatic system of the naphthalene core also influences its electronic properties.

  • Phenylboronic Acid: As the parent arylboronic acid, phenylboronic acid serves as a fundamental benchmark for comparison.[1] It is a white powder and is widely used in organic synthesis due to its stability and ease of handling.[1]

  • 4-Carboxyphenylboronic Acid: The carboxylic acid group is strongly electron-withdrawing, which can decrease the rate of transmetalation. However, its presence allows for further functionalization or can be used to impart specific physicochemical properties, such as solubility, to the final product. It is a common reactant in various coupling reactions.[2]

  • 4-Biphenylboronic Acid: The additional phenyl ring in the biphenyl system is electron-donating and extends the conjugation, which can enhance the reactivity in cross-coupling reactions compared to phenylboronic acid.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. It is important to note that the presented data is a synthesis of typical results from various sources and optimal conditions can vary.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1292[3][4]
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O695[5][6]
4-Carboxyphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O3~90[7]
4-Biphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O897[8]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with the inert gas three times.

  • A degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the time indicated by TLC or GC/MS analysis until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd + Ar-X Trans Transmetalation Ar-Pd(II)-R(L2) OxAdd->Trans + [R-B(OH)3]- RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 Product Ar-R Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OH)2 (Boronic Acid) Borate [R-B(OH)3]- M(Base) Boronic->Borate + Base Base Base Base->Borate Borate->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, providing good to excellent yields for the synthesis of 2-aryl-6-methoxynaphthalenes. Its reactivity is comparable to other commonly used boronic acids such as phenylboronic acid and 4-biphenylboronic acid, with the specific performance depending on the reaction conditions and the coupling partner. While electron-withdrawing groups, as in 4-carboxyphenylboronic acid, can sometimes lead to slower reaction rates, they offer valuable handles for further molecular elaboration. The choice of boronic acid should therefore be guided by the specific synthetic target, the desired electronic properties of the product, and the need for subsequent functionalization.

References

A Comparative Guide to the Reactivity of 6-Methoxy-2-naphthaleneboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthaleneboronic Acids in Drug Discovery

Naphthaleneboronic acids are versatile building blocks in medicinal chemistry and materials science. Their utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. The methoxy-substituted derivatives, in particular, are of significant interest as the methoxy group can influence the molecule's electronic properties, metabolic stability, and biological activity. Understanding the relative reactivity of different isomers is crucial for reaction optimization and the rational design of synthetic routes.

Predicted Reactivity: Electronic and Steric Effects

The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often rate-determining and is sensitive to the electronic nature and steric environment of the boronic acid.

Electronic Effects: The methoxy group (-OCH3) is generally considered an electron-donating group through resonance, which can increase the electron density of the naphthalene ring system.[2][3] This increased nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) can facilitate the transmetalation step. However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect.[2] The overall electronic effect depends on the relative positions of the methoxy and boronic acid groups.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms.[4] Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[4][5][6] In the case of naphthaleneboronic acid isomers, the proximity of the methoxy group or the adjacent aromatic ring to the boronic acid group can create steric hindrance.

Comparison of 6-Methoxy-2-naphthaleneboronic Acid and Its Isomers

For this guide, we will compare this compound with two representative isomers: 1-Methoxy-2-naphthaleneboronic acid and 2-Methoxy-1-naphthaleneboronic acid.

CompoundStructurePredicted ReactivityRationale
This compound this compoundHigh The methoxy group at the 6-position donates electron density to the naphthalene ring through resonance, enhancing the nucleophilicity of the 2-position where the boronic acid is located. Steric hindrance is minimal as the methoxy group is remote from the reaction center.
1-Methoxy-2-naphthaleneboronic acid Isomer with methoxy at C1 and boronic acid at C2Moderate to High The methoxy group at the 1-position can donate electron density to the 2-position. However, there may be some steric hindrance due to the proximity of the methoxy group to the boronic acid, potentially slowing the reaction compared to the 6-methoxy isomer.
2-Methoxy-1-naphthaleneboronic acid Isomer with methoxy at C2 and boronic acid at C1Lower The boronic acid at the 1-position (alpha-position) is subject to significant steric hindrance from the adjacent aromatic ring (the peri-hydrogen at C8).[5] This steric bulk is likely to be the dominant factor, impeding the approach of the palladium catalyst and thus reducing the reaction rate, despite any favorable electronic effects from the methoxy group.

Table 1. Predicted Reactivity of Methoxy-naphthaleneboronic Acid Isomers.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To empirically determine the relative reactivities of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following is a representative protocol.

Reaction:

(Methoxy-naphthalenyl)boronic acid + Aryl halide → Methoxy-arylnaphthalene + B(OH)₃ + Salt

Materials:

  • Methoxy-naphthaleneboronic acid isomer (e.g., this compound)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the methoxy-naphthaleneboronic acid isomer (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

  • Add the solvent mixture (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the palladium catalyst (0.02 mmol) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The yield and reaction time can be used as measures of reactivity.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps cluster_base Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII R1-Pd(II)L2-X (Palladacycle) Pd0->PdII R1-X Transmetalation Transmetalation PdII_R2 R1-Pd(II)L2-R2 PdII->PdII_R2 [(HO)3B-R2]⁻ PdII_R2->Pd0 RedElim Reductive Elimination Product R1-R2 (Coupled Product) PdII_R2->Product Reactants R1-X + (HO)2B-R2 Base Base Boronate [(HO)3B-R2]⁻

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Conclusion

The reactivity of methoxy-naphthaleneboronic acid isomers in Suzuki-Miyaura coupling is predicted to be a function of both electronic and steric effects. The this compound isomer is anticipated to be highly reactive due to favorable electronics and minimal steric hindrance. Isomers with substituents closer to the boronic acid group, particularly at the 1-position of the naphthalene ring, are expected to exhibit reduced reactivity due to increased steric hindrance. The provided experimental protocol offers a framework for validating these predictions and can be adapted for specific research applications. This understanding is critical for the efficient synthesis of novel compounds for drug discovery and materials science.

References

Validating the Structure of Naphthaleneboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of active pharmaceutical ingredients and key intermediates is a cornerstone of modern drug discovery and development. Naphthaleneboronic acids serve as critical building blocks in synthetic chemistry, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comparative overview of the structural validation of 6-Methoxy-2-naphthaleneboronic acid and its unsubstituted analogue, 2-naphthaleneboronic acid. We present available physicochemical data, detailed experimental protocols for key analytical techniques, and logical workflows for comprehensive structural elucidation.

Performance Comparison: Physicochemical Properties

PropertyThis compound2-Naphthaleneboronic acid
Molecular Formula C₁₁H₁₁BO₃C₁₀H₉BO₂
Molecular Weight 202.02 g/mol 171.99 g/mol
Appearance White to off-white or light brown powder/crystalline powder.[1]White to cream to pale brown powder or crystalline powder and/or chunks.
Melting Point ~311 °C269-275 °C
Purity (Typical) ≥97% (often confirmed by HPLC and NMR)[1]≥95.0%
Structural Confirmation ¹H-NMR consistent with structure.[1]¹H-NMR consistent with structure.

Experimental Workflows and Logical Relationships

A comprehensive validation of the structure of a naphthaleneboronic acid derivative involves a multi-faceted analytical approach. The following diagram illustrates a typical workflow, ensuring unambiguous identification and characterization.

General Workflow for Molecular Structure Validation cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray Single-Crystal X-ray Diffraction (if suitable crystals are obtained) purification->xray Crystallization Screening elemental Elemental Analysis purification->elemental validation Final Structure Validation nmr->validation ms->validation xray->validation Definitive 3D Structure elemental->validation

Caption: A general workflow for the validation of a molecular structure.

The following diagram illustrates the logical relationship between the primary analytical techniques and the information they provide for structural elucidation.

Information Synergy in Structural Elucidation cluster_techniques Analytical Techniques cluster_information Derived Structural Information compound Naphthaleneboronic Acid Derivative nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray X-ray Crystallography compound->xray connectivity 2D Connectivity (Atom-to-Atom) nmr->connectivity formula Elemental Formula (Molecular Weight) ms->formula geometry 3D Geometry (Bond Lengths/Angles) xray->geometry final_structure Validated Structure connectivity->final_structure formula->final_structure geometry->final_structure

Caption: Synergy of analytical techniques for structural validation.

Experimental Protocols

Detailed below are generalized yet comprehensive protocols for the key analytical techniques used in the structural validation of naphthaleneboronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the naphthaleneboronic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Note on solvent choice: Boronic acids can form cyclic trimers (boroxines) via dehydration, which can lead to complex or broad NMR spectra.[2] Using a coordinating solvent like Methanol-d₄ can help break up these oligomers.[2]

  • For ¹¹B NMR, using quartz NMR tubes is recommended to avoid a broad boron signal from standard borosilicate glass tubes.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquire a standard proton spectrum to observe the chemical shifts, coupling patterns, and integration of all proton signals.

    • For this compound, expect signals corresponding to the aromatic protons on the naphthalene ring, the methoxy protons (a singlet), and the B(OH)₂ protons (a broad singlet which may exchange with residual water in the solvent).

    • The aromatic region will provide crucial information on the substitution pattern.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

  • Parameters:

    • Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

    • Expect signals for the naphthalene ring carbons (including quaternary carbons), and the methoxy carbon. The carbon attached to the boron atom will also be observable.

4. ¹¹B NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a boron probe.

  • Parameters:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • The chemical shift of the boron signal is indicative of its hybridization state. A signal in the range of δ 18-30 ppm is typical for a trigonal planar (sp²) boronic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. LC-MS Analysis:

  • Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over several minutes).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.

    • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts). The measured mass should be within 5 ppm of the calculated exact mass for the elemental formula.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[3]

1. Crystallization:

  • Growing high-quality single crystals is often the most challenging step.[4] Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.[5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

2. Data Collection:

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The positions and intensities of the diffracted X-ray spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

  • Software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

  • This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles, thus providing a complete and unambiguous validation of the molecular structure.

References

Spectroscopic confirmation of Suzuki coupling products with 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Confirmation of Suzuki Coupling Products with 6-Methoxy-2-naphthaleneboronic Acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The use of this compound allows for the introduction of the valuable 6-methoxy-2-naphthyl group. Rigorous spectroscopic confirmation of the resulting products is essential to verify the successful formation of the desired carbon-carbon bond and to ensure the purity and identity of the final compound.

This guide provides a comparative overview of the primary spectroscopic methods for confirming the structure of products from the Suzuki coupling of this compound with a generic aryl halide.

Experimental Protocols

A reliable confirmation of the product's structure begins with a well-executed synthesis. The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction.

General Suzuki-Miyaura Coupling Protocol

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is then sealed, evacuated, and backfilled with an inert gas such as nitrogen or argon (this cycle is typically repeated three times).[2]

  • Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.[2]

Reaction Execution:

  • The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred vigorously for a period ranging from a few hours to 24 hours.[2]

  • Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[2]

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Spectroscopic Data Comparison

The key to confirming a successful reaction is to observe the disappearance of starting material signals and the appearance of new signals corresponding to the coupled product. The following tables summarize the expected spectroscopic data for the starting materials and a representative product, 2-phenyl-6-methoxynaphthalene.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~8.3 (s, 1H), ~7.8-7.7 (m, 3H), ~7.2-7.1 (m, 2H), ~5.5 (br s, 2H), 3.93 (s, 3H)s, m, br sAr-H, B(OH)₂, -OCH₃
Aryl Halide (e.g., Bromobenzene) ~7.6-7.5 (m, 2H), ~7.4-7.3 (m, 3H)mAr-H
Product (2-phenyl-6-methoxynaphthalene) ~8.0-7.2 (m), 3.95 (s, 3H)m, sAr-H (multiple), -OCH₃

Note: In the product, the broad singlet for the B(OH)₂ protons will disappear. The aromatic region will become more complex due to the presence of both aromatic rings. The methoxy singlet at ~3.9 ppm will remain.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundExpected Chemical Shift (δ) ppm
This compound ~158 (-OCH₃ bearing C), ~135-125 (other Ar-C), ~119, ~106 (methoxy-substituted ring C's), ~55 (-OCH₃)
Aryl Halide (e.g., Bromobenzene) ~132-128 (Ar-C), ~123 (C-Br)
Product (2-phenyl-6-methoxynaphthalene) ~158, ~141, ~134, ~133, ~129, ~128, ~127.5, ~127, ~126, ~125, ~119, ~106, ~55

Note: The carbon attached to the boron in the starting material will show a broad signal, which will be replaced by sharp aromatic signals in the product. The carbon previously bonded to the halogen will also shift significantly.

Table 3: IR and Mass Spectrometry Data Comparison

TechniqueStarting MaterialsExpected Product
IR Spectroscopy (cm⁻¹) This compound: Broad O-H stretch (~3300), C-H aromatic (~3050), C-O stretch (~1250), B-O stretch (~1350). Aryl Halide: C-H aromatic (~3050), C-X stretch (variable).Disappearance of broad O-H and B-O stretches. Presence of C-H aromatic (~3050), C=C aromatic (~1600, 1500), and C-O stretch (~1250). A weak band around 2840 cm⁻¹ is diagnostic for the methoxy group.[3]
Mass Spectrometry (MS) Molecular ion peaks corresponding to the masses of the two starting materials.A molecular ion peak corresponding to the sum of the aryl and 6-methoxy-2-naphthyl fragments, minus the boronic acid and halide substituents, plus the new C-C bond. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[4][5]

Comparison with Alternative Synthesis Methods

While the Suzuki-Miyaura coupling is highly efficient, older methods for biaryl synthesis exist.

  • Ullmann Reaction: This method typically involves the copper-catalyzed coupling of two aryl halides and requires harsh reaction conditions.

  • Gomberg-Bachmann-Hey Reaction: This reaction generates an aryl radical from a diazonium salt, which then reacts with another aromatic compound.

Both of these traditional methods often suffer from poor selectivity and lower yields compared to the Suzuki coupling.[1] Regardless of the synthetic route, the spectroscopic techniques (NMR, IR, MS) used to confirm the final 2-aryl-6-methoxynaphthalene product would be identical to those described above.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln oxidative Oxidative Addition pd0->oxidative Ar-X (R¹-X) pd2_halide R¹-Pd(II)Ln-X oxidative->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OH)₂ (R²-B(OH)₂) + Base pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive Reductive Elimination pd2_biaryl->reductive reductive->pd0 Catalyst Regeneration product R¹-R² reductive->product Workflow start Start: Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent) start->setup react Heating & Stirring (Monitor by TLC/GC-MS) setup->react workup Quench & Aqueous Work-up (Extraction, Drying) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product analysis Spectroscopic Analysis product->analysis nmr ¹H & ¹³C NMR analysis->nmr ms MS / HRMS analysis->ms ir IR Spectroscopy analysis->ir confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm Logic_Diagram product Isolated Pure Product ms Mass Spectrometry product->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ir IR Spectroscopy product->ir q1 Correct Molecular Weight? ms->q1 q2 Correct Connectivity & Environment of H and C Atoms? nmr->q2 q3 Correct Functional Groups Present? ir->q3 q1->product No, Re-evaluate conclusion Structure Confirmed q1->conclusion Yes q2->product No, Re-evaluate q2->conclusion Yes q3->product No, Re-evaluate q3->conclusion Yes

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst system is paramount for the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki-Miyaura coupling of 6-Methoxy-2-naphthaleneboronic acid, a key intermediate in the synthesis of various biologically active molecules, including Naproxen.

While direct comparative studies on this compound are not extensively documented under uniform conditions, this guide compiles and extrapolates data from studies on structurally similar arylboronic acids to provide a qualitative and comparative framework for catalyst selection.

Performance Comparison of Palladium Catalysts

The selection of the palladium source and the accompanying ligand is critical for achieving optimal performance in Suzuki-Miyaura couplings. The following table summarizes the performance of several common palladium catalytic systems in reactions involving arylboronic acids, providing a valuable reference for catalyst screening for the coupling of this compound.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosAryl bromideMethyl 3-boronobenzoateK₃PO₄Toluene/H₂O10012-24>95[1]
Pd(dppf)Cl₂Aryl halideMethyl 3-boronobenzoateCs₂CO₃1,4-Dioxane/H₂O120-150 (MW)0.25-1High[1]
Pd(PPh₃)₄1-IodonaphthaleneMethyl 3-boronobenzoateNa₂CO₃Toluene/EtOH/H₂O85697[1]
Pd(OAc)₂ / dppp4-Methoxy-chlorobenzenePhenylboronic acidK₂CO₃o-xyleneReflux5-20Moderate to High[2]
Pd/C (3%)IodobenzenePhenylboronic acidK₂CO₃H₂O800.17100[3]

Note: The data presented is compiled from different sources with varying substrates and reaction conditions. This information should be used as a qualitative guide for catalyst selection and optimization for the specific Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with a suitable aryl halide.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and can be considered a starting point for optimization.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is suitable for rapid reaction optimization and the synthesis of small compound libraries.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst & Ligand - Base setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Add Solvent(s) reagents->setup reaction Reaction: - Heating (Conventional or Microwave) - Stirring setup->reaction monitoring Monitoring: - TLC / GC-MS / LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product purification->product Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product arx R1-X arx->oxidative_addition boronic R2-B(OR)2 boronic->transmetalation base Base base->transmetalation

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methoxy-2-naphthaleneboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its application extends to the development of targeted therapies, including kinase inhibitors. This guide provides an objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.

ParameterGrignard Reaction RouteMiyaura Borylation RouteC-H Borylation Route
Starting Material 6-Bromo-2-methoxynaphthalene6-Bromo-2-methoxynaphthalene or 6-Methoxy-2-naphthyl triflate2-Methoxynaphthalene
Key Reagents Magnesium, Trialkyl borateBis(pinacolato)diboron, Palladium catalyst, BaseIridium or Rhodium catalyst, Boron source (e.g., B2pin2)
Typical Yield 70-85%80-95%60-80% (highly substrate and catalyst dependent)
Purity (Post-Purification) >97%>98%>95%
Reaction Time 4-6 hours12-24 hours12-24 hours
Key Advantages Well-established, cost-effective reagentsHigh functional group tolerance, high yieldsAtom economical, direct functionalization of C-H bonds
Key Disadvantages Sensitive to moisture and air, requires anhydrous conditionsExpensive catalyst and reagents, potential for side reactionsRequires specific directing groups for regioselectivity, catalyst cost

Experimental Protocols

Grignard Reaction Route

This traditional and widely used method involves the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene, which then reacts with a trialkyl borate followed by hydrolysis to yield the boronic acid.

Materials:

  • 6-Bromo-2-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Iodine (crystal)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

  • Add a solution of 6-bromo-2-methoxynaphthalene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add trimethyl borate (1.2 eq.) to the cooled Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexanes) to obtain pure this compound.

Miyaura Borylation Route

This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and typically provides high yields of the desired boronic acid ester, which can be hydrolyzed to the boronic acid.

Materials:

  • 6-Bromo-2-methoxynaphthalene

  • Bis(pinacolato)diboron (B2pin2)

  • Pd(dppf)Cl2 (palladium catalyst)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-bromo-2-methoxynaphthalene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl2 (3 mol%), and potassium acetate (1.5 eq.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting pinacol ester can be used directly or hydrolyzed to the boronic acid by stirring with 1 M hydrochloric acid in a suitable solvent.

  • Purify the product by column chromatography on silica gel or recrystallization.

C-H Borylation Route

This modern approach allows for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical synthesis. The regioselectivity is often directed by the inherent electronic properties of the substrate or by using a directing group. For 2-methoxynaphthalene, borylation is expected to occur at the positions most activated by the methoxy group.

Materials:

  • 2-Methoxynaphthalene

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(cod)OMe]2 (iridium catalyst)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)

  • Anhydrous cyclohexane

Procedure:

  • In a glovebox or under an inert atmosphere, combine [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3 mol%) in anhydrous cyclohexane.

  • Add 2-methoxynaphthalene (1.0 eq.) and bis(pinacolato)diboron (1.2 eq.) to the catalyst mixture.

  • Seal the reaction vessel and heat to 80 °C for 12-24 hours.

  • Monitor the reaction for the formation of the desired borylated product. Note that this reaction may yield a mixture of isomers.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting boronate ester by column chromatography to isolate the desired this compound pinacol ester.

  • The pinacol ester can then be hydrolyzed to the boronic acid as described in the Miyaura Borylation protocol.

Mandatory Visualization

The following diagrams illustrate a key synthetic application of this compound in the synthesis of a p38 MAPK inhibitor and the corresponding signaling pathway.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene Grignard Grignard Reaction or Miyaura Borylation 6-Bromo-2-methoxynaphthalene->Grignard Step 1 Boronic_Acid 6-Methoxy-2- naphthaleneboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Step 2 Grignard->Boronic_Acid Intermediate Inhibitor p38 MAPK Inhibitor Suzuki_Coupling->Inhibitor

Caption: Synthetic workflow for a p38 MAPK inhibitor.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (e.g., MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activates Inhibitor p38 MAPK Inhibitor (Synthesized from This compound) Inhibitor->p38 inhibits Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of Suzuki-Miyaura couplings is paramount for efficient synthesis design and process optimization. This guide provides a comparative analysis of the reaction kinetics for couplings involving 6-Methoxy-2-naphthaleneboronic acid, a versatile building block in the synthesis of various biologically active compounds and functional materials. While direct, comprehensive kinetic data for this specific molecule is not extensively published, this guide synthesizes information from studies on analogous systems to provide a robust framework for predicting and optimizing reaction outcomes.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[1] The reaction mechanism involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall rate of the reaction is influenced by the nature of the substrates, catalyst, ligand, base, and solvent.

Factors Influencing Reaction Kinetics

The electronic and steric properties of the coupling partners play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The methoxy group on the naphthalene ring of this compound is an electron-donating group, which can influence the nucleophilicity of the boronic acid and affect the rate-determining transmetalation step.

Comparative Analysis of Reaction Parameters

The choice of catalyst, base, and solvent system is critical for achieving optimal reaction rates and yields. The following table provides a comparative overview of how different reaction components can influence the coupling of arylboronic acids, with specific inferences for this compound based on studies of similar naphthalene derivatives.

Parameter Common Alternatives Effect on Reaction Kinetics Inference for this compound
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst choice significantly impacts the rate of oxidative addition and the overall turnover number. More active catalysts can lead to faster reactions.For couplings with aryl bromides, Pd(PPh₃)₄ is a common and effective choice. For less reactive aryl chlorides, more specialized catalysts with electron-rich phosphine ligands may be necessary.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for the activation of the boronic acid in the transmetalation step. Stronger bases can accelerate the reaction but may also promote side reactions.[2]A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is often a good starting point. The use of NaOH has also been shown to be effective in similar systems.[3]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesThe solvent affects the solubility of the reactants and the catalyst, and can influence the rate of the reaction steps. Biphasic solvent systems are common.[3]A mixture of an organic solvent like toluene or dioxane with water is typically employed to facilitate the dissolution of both the organic substrates and the inorganic base.[3]
Coupling Partner (Aryl Halide) Aryl Iodides, Aryl Bromides, Aryl ChloridesThe reactivity of the aryl halide follows the order I > Br > Cl > F. The oxidative addition step is generally faster with more reactive halides.Couplings with aryl iodides and bromides are expected to be faster than with aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step.

Illustrative Kinetic Data

While specific kinetic data for this compound is limited, the following table presents representative data for the closely related coupling of 2-bromonaphthalene with phenylboronic acid, which can serve as a useful benchmark.

Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
Pd/C (5 mol%)NaOHTHF/H₂O (2:3)BoilingNot Specified>95
Pd/C (5 mol%)CsOHTHF/H₂O (2:3)BoilingNot Specified>50
Pd/C (5 mol%)KOHTHF/H₂O (2:3)BoilingNot Specified<50

Data inferred from a study on the Suzuki-Miyaura cross-coupling of 2-bromonaphthalene and phenylboronic acid catalyzed by Pd/C.[4]

This data suggests that with an appropriate choice of base and solvent, high yields can be achieved in the coupling of naphthalene-based substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol that can be adapted for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

Procedure:

  • To a round-bottom flask, add the this compound, aryl halide, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol for Kinetic Monitoring by HPLC

For a quantitative analysis of the reaction kinetics, HPLC is a highly effective method.[5]

Procedure:

  • Set up the Suzuki-Miyaura reaction as described above.

  • At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Filter the quenched sample through a syringe filter (0.22 µm).

  • Analyze the sample by HPLC to determine the concentration of reactants and products.

  • Plot the concentration of the product or the consumption of the limiting reactant as a function of time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow for its kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X L2 oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)2 Base pdiib Ar-Pd(II)-Ar' L2 transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Kinetic Monitoring cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat to Reaction Temperature inert->heating sampling Withdraw Aliquots at Time Intervals heating->sampling quenching Quench Aliquots sampling->quenching analysis Analyze by HPLC/GC quenching->analysis analysis->heating Continue Monitoring extraction Extraction analysis->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

References

Safety Operating Guide

Personal protective equipment for handling 6-Methoxy-2-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 6-Methoxy-2-naphthaleneboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.

Immediate Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2][3][4]

  • Causes serious eye irritation (H319).[1][2][3][4]

  • May cause respiratory irritation (H335).[1][2][3][4]

It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to mitigate risks.

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]

  • Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[5][8]To protect eyes from dust particles and splashes which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[5][6]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][6]To protect skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is required.[5][6][8]To prevent respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Before starting, ensure that a safety shower and eyewash station are readily accessible.[6]

    • Conduct all work within a certified chemical fume hood to ensure proper ventilation.[5][6][7]

    • Clear the work area of any clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[2][3][4]

    • When transferring the solid, use a spatula and avoid generating dust.[6]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Wash hands with soap and water after handling, even if gloves were worn.[5][6]

    • Remove and properly dispose of contaminated PPE.

Emergency and First-Aid Measures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst-Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, get medical advice/attention.[2][3][8]
In case of skin contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][3][8]
If inhaled Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][3][8]
If swallowed Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[8]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, empty containers, and residual chemicals, in a designated, labeled, and sealed container for hazardous waste.[5]

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]

  • Spill Cleanup: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[5] Avoid raising dust.[5] Sweep or vacuum the material into a suitable disposal container.[8]

Experimental Workflow

G Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Proceed to handling post_handling Post-Handling handling->post_handling After use disposal Waste Disposal post_handling->disposal Segregate waste end End disposal->end

Caption: A logical workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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6-Methoxy-2-naphthaleneboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.